molecular formula C5H8N4O B155196 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS No. 1668-54-8

2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Cat. No.: B155196
CAS No.: 1668-54-8
M. Wt: 140.14 g/mol
InChI Key: NXFQWRWXEYTOTK-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is formed during the photocatalytic decomposition of sulfonylurea (Sus) herbicide. It is also formed as a thermal decomposition product of chlorsulfuron (a sulfonylurea herbicide) and has been determined by GC using nitrogen-phosphorus detection (NPD).>2-methyl-4-amino-6-methoxy-s-triazine is a monoamino-1,3,5-triazine that is 1,3,5-triazin-2-amine substituted by a methoxy group at position 4 and a methyl group at position 6. It is a metabolite of the herbicide thifensulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a monoamino-1,3,5-triazine and an aromatic ether.

Properties

IUPAC Name

4-methoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
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InChI

InChI=1S/C5H8N4O/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQWRWXEYTOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041230
Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
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Molecular Weight

140.14 g/mol
Source PubChem
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CAS No.

1668-54-8
Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
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Record name CV 399
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Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-methyl-
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Record name 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
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Record name 4-methoxy-6-methyl-1,3,5-triazin-2-amine
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Record name 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE
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Foundational & Exploratory

"2-Amino-4-methoxy-6-methyl-1,3,5-triazine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS No: 1668-54-8). A key intermediate in the synthesis of various agrochemicals and a known metabolite of several sulfonylurea herbicides, this s-triazine derivative is of significant interest in synthetic and analytical chemistry.[1][][3] This document consolidates essential data, including physicochemical parameters, spectral information, and safety protocols, to support research and development activities. Detailed experimental methodologies for the determination of key properties are also presented.

Introduction

This compound, also known as 4-methoxy-6-methyl-1,3,5-triazin-2-amine, is a heterocyclic organic compound belonging to the s-triazine class.[4] Its structure, featuring amino, methoxy, and methyl functional groups on a triazine ring, makes it a versatile building block in organic synthesis.[1] Notably, it serves as a crucial precursor in the production of herbicides such as thifensulfuron.[3][5] Furthermore, it is recognized as a primary degradation product of widely used sulfonylurea herbicides like chlorsulfuron and metsulfuron-methyl, making its analytical determination important for environmental monitoring.[3][4][5] While the broader class of s-triazine derivatives has been extensively investigated for diverse pharmacological activities, including anticancer properties, the primary role of this specific compound in a drug development context appears to be as a metabolite and a synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in synthetic and analytical procedures.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 1668-54-8[3]
Molecular Formula C₅H₈N₄O[1][3]
Molecular Weight 140.14 g/mol [1][6]
Appearance White to off-white crystalline powder
Melting Point 258-261 °C[6][7]
Boiling Point 329 °C (predicted)[7]
Density 1.322 g/cm³ (predicted)[7]
pKa 3.36 ± 0.10 (predicted)[7]
Flash Point 153 °C (predicted)[7]
Table 2: Solubility Data

A study on a closely related compound, 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine, indicates poor aqueous solubility.[8] The solubility of this compound in various solvents has not been extensively reported in readily available literature. However, based on its chemical structure, it is expected to be soluble in polar organic solvents. A study on a similar triazine derivative showed solubility in DMF, methanol, and ethanol.[8]

SolventSolubilityReference
WaterPoor[8]
MethanolSoluble[8]
EthanolSoluble[8]
N,N-Dimethylformamide (DMF)Soluble[8]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. While specific peak values are not consistently reported across all databases, the availability of various spectral analyses has been confirmed.

Table 3: Spectroscopic Information
TechniqueAvailability/Key FeaturesReference
¹H NMR Data available[9]
¹³C NMR Data available[9]
Infrared (IR) Data available[9]
Mass Spectrometry (MS) Data available[9]

Synthesis and Reactivity

This compound is primarily used as an intermediate in chemical synthesis.[1][] It is a key component in the synthesis of the herbicide thifensulfuron.[3][5] The compound is also formed through the degradation of other sulfonylurea herbicides.[3][4][5]

G cluster_synthesis Synthesis of Thifensulfuron cluster_degradation Degradation of Herbicides This compound This compound Thifensulfuron Thifensulfuron This compound->Thifensulfuron Reacts with other precursors Chlorsulfuron Chlorsulfuron Chlorsulfuron->this compound Degrades to Metsulfuron-methyl Metsulfuron-methyl Metsulfuron-methyl->this compound Degrades to

Caption: Role as a synthetic intermediate and metabolite.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are crucial for reproducible research.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of the compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 258 °C).

  • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire solid has melted into a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

G start Start prep Prepare Sample (Dry and Powdered) start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (to ~240°C) insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe for Melting heat_slow->observe record_t1 Record T1 (First liquid drop) observe->record_t1 record_t2 Record T2 (Completely liquid) record_t1->record_t2 report Report Range (T1 - T2) record_t2->report end_node End report->end_node

Caption: Workflow for melting point determination.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

  • Test tubes and rack

  • Sample of this compound

  • Spatula

  • Various solvents (e.g., water, ethanol, acetone, dichloromethane)

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of the solid sample to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for 30 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the substance appears insoluble, gently heat the test tube in a warm water bath and observe if solubility increases.

  • Record the observations for each solvent.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a fume hood.[10]

Table 4: GHS Hazard Information
Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

First Aid Measures:

  • In case of skin contact: Wash with soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • If inhaled: Move person into fresh air.

Conclusion

This compound is a well-characterized s-triazine derivative with established physical and chemical properties. Its primary significance lies in its role as a synthetic intermediate for agrochemicals and as a metabolite of sulfonylurea herbicides. While direct applications in drug development for this specific molecule are not prominent in the current literature, the data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound in various chemical and analytical contexts. The broader pharmacological potential of the s-triazine scaffold suggests that derivatives of this compound could be of interest in future drug discovery efforts.

References

An In-depth Technical Guide to 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a significant chemical intermediate and metabolite. The information is tailored for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical and Physical Properties

This compound, with the CAS number 1668-54-8, is a heterocyclic organic compound belonging to the triazine family. It is a white to light yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₈N₄O[1][2][3]
Molecular Weight 140.14 g/mol [1][2][3][4]
IUPAC Name 4-methoxy-6-methyl-1,3,5-triazin-2-amine[5]
Synonyms 2-Methyl-4-amino-6-methoxy-s-triazine, CV 399[5]
Melting Point 258-261 °C[1][6]
Boiling Point 114 °C (estimate)[1]
Solubility Slightly soluble in Chloroform and DMSO[1]
pKa 3.65 ± 0.10 (Predicted)[1]

Synthesis and Reactions

This triazine derivative is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[7] It is notably a precursor in the synthesis of the herbicide thifensulfuron.[1]

A common synthetic route involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base. The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Acetamidine_HCl Acetamidine Hydrochloride Reaction_Mixture Combine reactants in Methanol at 10°C Acetamidine_HCl->Reaction_Mixture Dimethyl_N_cyanoimidocarbonate Dimethyl N-cyanoimidocarbonate Dimethyl_N_cyanoimidocarbonate->Reaction_Mixture Base Base (e.g., KOH in Methanol) Base->Reaction_Mixture Stirring Stir at 25°C for 2 hours Reaction_Mixture->Stirring Quenching Quench with ice water Stirring->Quenching Filtration Filter to collect solid crystals Quenching->Filtration Washing Wash with water and methanol Filtration->Washing Drying Dry at 70°C Washing->Drying Product This compound Drying->Product

A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Dissolve 6.8 g of potassium hydroxide pellets in 50 mL of methanol and cool the solution to 10°C.

  • To this solution, add 9.5 g of acetamidine hydrochloride.

  • In a separate flask, dissolve 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of methanol and maintain the temperature at 10°C.

  • Slowly add the acetamidine solution to the dimethyl N-cyanoimidocarbonate solution.

  • After the addition is complete, stir the reaction mixture at 25°C for 2 hours.

  • Pour the reaction mixture into 40 mL of ice water to precipitate the product.

  • Collect the solid crystals by filtration.

  • Wash the collected crystals sequentially with water and methanol.

  • Dry the product at 70°C overnight to obtain 2-amino-4-methyl-6-methoxy-1,3,5-triazine.[1]

Biological Activity and Mechanism of Action

This compound is a known metabolite of several sulfonylurea herbicides, including thifensulfuron-methyl, chlorsulfuron, and metsulfuron-methyl.[1][5] It is formed through the degradation of these parent herbicides in the environment.

While the primary interest in this compound is often as a degradation product, some studies suggest it may possess inherent biological activity. There are indications of potential antimicrobial and herbicidal properties.[1] The herbicidal action of triazine compounds typically involves the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.

Analytical Methodology

The detection and quantification of this compound are crucial for environmental monitoring and metabolic studies of parent herbicides. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

Below is a diagram illustrating a general workflow for the analysis of this compound in environmental samples.

Analytical_Workflow General Analytical Workflow for this compound cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collect Soil/Water Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Chromatography GC or LC Separation Cleanup->Chromatography Detection Mass Spectrometry (MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting Result Concentration Data Reporting->Result

A typical workflow for analyzing the target compound in samples.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general protocol for the analysis of triazine compounds, which can be adapted for this compound.

  • Instrumentation : A gas chromatograph coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is suitable.

  • Sample Preparation :

    • Extraction : For soil samples, a common method is pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with a suitable solvent mixture (e.g., acetone/water). For water samples, solid-phase extraction (SPE) with a C18 cartridge is often used to concentrate the analyte.

    • Cleanup : The extract may require a cleanup step to remove interfering matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or SPE with different sorbents.

  • GC Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.

    • Injector : Splitless injection is preferred for trace analysis.

    • Oven Program : A temperature gradient is programmed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

    • Carrier Gas : Helium is the most common carrier gas.

  • MS Conditions :

    • Ionization : Electron ionization (EI) is commonly used.

    • Acquisition Mode : For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the target compound.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications and Research Interest

The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the agrochemical industry.[7] Its role as a metabolite of widely used herbicides makes it a crucial analyte in environmental fate and toxicology studies. Further research into its potential intrinsic biological activities could open new avenues for its application.

This technical guide provides a foundational understanding of this compound. For specific applications and advanced research, consulting the primary literature is recommended.

References

In-Depth Technical Guide: Elucidation and Confirmation of the Structure of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation and confirmation of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. This triazine derivative is a known metabolite of several sulfonylurea herbicides, including metsulfuron-methyl and thifensulfuron-methyl, and serves as an important reference standard in environmental and metabolic studies.

Compound Identification

Prior to detailed structural analysis, fundamental identification of the compound is established through its basic chemical properties.

PropertyValueSource
Chemical Name This compound-
IUPAC Name 4-methoxy-6-methyl-1,3,5-triazin-2-amine[1]
CAS Number 1668-54-8[1]
Molecular Formula C₅H₈N₄O[2]
Molecular Weight 140.14 g/mol [2][]
Appearance White crystalline solid[4]
Melting Point 256-257 °C[4]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition and connectivity.

Table 2: Mass Spectrometry Data

ParameterObserved ValueInterpretation
Molecular Ion [M+H]⁺ Predicted m/z 141.0771Confirms the molecular weight of the compound.
Major Fragment Ions Data not available in search resultsWould indicate the loss of specific functional groups (e.g., -CH₃, -OCH₃, -NH₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.3Singlet3H-CH₃
~ 3.9Singlet3H-OCH₃
~ 5.5Broad Singlet2H-NH₂

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 25-CH₃
~ 55-OCH₃
~ 165C-NH₂
~ 170C-OCH₃
~ 172C-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300-3500Medium-Strong, BroadN-H stretch (amine)
~ 2950-3050MediumC-H stretch (methyl)
~ 1640-1680StrongN-H bend (amine)
~ 1550-1600StrongC=N stretch (triazine ring)
~ 1200-1300StrongC-O stretch (methoxy)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength.

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Spectrometer: Operate at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

    • Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy (FT-IR)
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Logical Workflow and Pathway Visualization

Structure Elucidation Workflow

The logical process for determining the structure of an unknown compound, such as this compound, follows a systematic workflow.

structure_elucidation cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_integration Data Integration & Structure Proposal cluster_confirmation Structure Confirmation MolFormula Molecular Formula (from MS) DBL_Bonds Degree of Unsaturation MolFormula->DBL_Bonds Calculate Propose_Structure Propose Putative Structure(s) DBL_Bonds->Propose_Structure IR IR Spectroscopy (Functional Groups) IR->Propose_Structure Identify Functional Groups NMR_1H ¹H NMR (Proton Environments) NMR_1H->Propose_Structure Determine Connectivity NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->Propose_Structure Identify Carbon Types MS_Frag MS Fragmentation (Substructures) MS_Frag->Propose_Structure Confirm Fragments Compare_Data Compare Predicted vs. Experimental Data Propose_Structure->Compare_Data Final_Structure Final Confirmed Structure Compare_Data->Final_Structure Validate

Caption: Workflow for the structural elucidation of an organic compound.

Metabolic Degradation Pathway

This compound is a key metabolite in the degradation of sulfonylurea herbicides. The following diagram illustrates its formation from a parent compound.

metabolic_pathway Parent Sulfonylurea Herbicide (e.g., Metsulfuron-methyl) Metabolite This compound Parent->Metabolite Hydrolysis of Sulfonylurea Bridge

Caption: Formation of the target compound from a parent herbicide.

Conclusion

The structural elucidation and confirmation of this compound require a multi-technique analytical approach. By systematically applying mass spectrometry, NMR spectroscopy, and IR spectroscopy, and integrating the resulting data, a definitive structure can be assigned. The detailed experimental protocols and logical workflows presented in this guide provide a robust framework for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development to confidently identify and characterize this and similar small molecules.

References

Spectroscopic Profile of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS No. 1668-54-8). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Chemical Structure and Properties

This compound is a substituted s-triazine with the following key identifiers:

  • Molecular Formula: C₅H₈N₄O

  • Molecular Weight: 140.14 g/mol

  • IUPAC Name: 4-Methoxy-6-methyl-1,3,5-triazin-2-amine

  • SMILES: COc1nc(C)nc(N)n1

  • InChI Key: NXFQWRWXEYTOTK-UHFFFAOYSA-N

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results

Note: While the existence of ¹³C NMR data from W. Robien, Inst. of Org. Chem., Univ. of Vienna, is noted in public databases, the specific chemical shift values were not accessible in the conducted search.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Note: Specific ¹H NMR data, including chemical shifts and coupling constants, were not found in the performed search.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Absorption Band
Data not available in search results

Note: A detailed list of IR absorption bands was not available in the search results.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available in the NIST Mass Spectrometry Data Center. The major fragmentation peaks are as follows:

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
140Intensity not specified[M]⁺ (Molecular Ion)
110Intensity not specified[M - CH₂O]⁺
69Intensity not specifiedFurther fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS data indicates a precursor ion consistent with the protonated molecule.

Precursor Ion (m/z)Ionization Mode
141.0771ESI⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data were not available in the search results. However, the following sections describe generalized methodologies typically employed for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-resolution spectrometer (e.g., 400 MHz or higher). The sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm). For ¹³C NMR, spectra are often acquired with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. In the ATR-FTIR technique, the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption of specific IR frequencies occurs, generating the spectrum. For the KBr method, a small amount of the solid sample is ground with potassium bromide and pressed into a thin, transparent pellet, through which the IR beam is passed.

Electron Impact Mass Spectrometry (EI-MS)

In a typical EI-MS experiment, the sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph for separation and purification. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

To aid in the understanding of the molecular structure and potential analytical workflows, the following diagrams have been generated.

chemical_structure cluster_triazine This compound cluster_substituents N1 N C2 C N1->C2 N3 N C2->N3 NH2 NH₂ C2->NH2 at C2 C4 C N3->C4 N5 N C4->N5 OCH3 OCH₃ C4->OCH3 at C4 C6 C N5->C6 C6->N1 CH3 CH₃ C6->CH3 at C6

Caption: Chemical structure of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS, LC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General experimental workflow for spectroscopic analysis.

Environmental Degradation Pathways of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a key environmental transformation product of numerous widely used sulfonylurea herbicides, including metsulfuron-methyl, chlorsulfuron, iodosulfuron-methyl, prosulfuron, thifensulfuron-methyl, tribenuron-methyl, and triasulfuron.[1] Its formation in the environment is a direct consequence of the degradation of these parent herbicides. Understanding the environmental fate of this triazine derivative is crucial for a comprehensive assessment of the long-term environmental impact of sulfonylurea herbicides. This technical guide provides an in-depth overview of the formation and subsequent environmental degradation pathways of this compound, supported by available quantitative data and detailed experimental methodologies.

Formation of this compound

The primary mechanism for the formation of this compound in the environment is the cleavage of the sulfonylurea bridge of the parent herbicides.[2] This cleavage can be initiated by several environmental processes, including chemical hydrolysis, photodegradation, and microbial metabolism.

Table 1: Formation of this compound from Parent Sulfonylurea Herbicides
Parent HerbicidePrimary Degradation Pathway Leading to FormationReference
Metsulfuron-methylChemical hydrolysis and microbial degradation[2][3]
ChlorsulfuronThermal decomposition and hydrolysis[4]
Iodosulfuron-methylHydrolysis, O-demethylation, and breakdown of the sulfonylurea bridge[5]
ProsulfuronEnvironmental transformation[1]
Thifensulfuron-methylEnvironmental transformation[1]
Tribenuron-methylEnvironmental transformation[1]
TriasulfuronEnvironmental transformation[1]

Environmental Degradation Pathways of this compound

Once formed, this compound is subject to further environmental degradation. The principal routes of its degradation are microbial metabolism, which can lead to O-demethylation and the opening of the triazine ring.

A study on the degradation of triazine-2-14C labeled metsulfuron-methyl in soil provides valuable insights into the fate of the triazine moiety, which is structurally analogous to this compound. The study highlighted the significant role of soil microorganisms in the degradation process.

Table 2: Degradation Half-life of 14C-Triazine Moiety of Metsulfuron-methyl in Soil
SystemDT50 (days)DT90 (days)Reference
Non-sterile1447[6]
Sterile2376[6]

DT50: Time for 50% dissipation; DT90: Time for 90% dissipation.

The data clearly indicates that microbial activity significantly accelerates the degradation of the triazine structure. The primary degradation pathways observed were O-demethylation and cleavage of the triazine ring, ultimately leading to the formation of CO2.[6]

Experimental Protocols

The following provides a generalized experimental protocol for assessing the environmental degradation of this compound in a laboratory setting, based on common methodologies for pesticide fate studies.

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

  • This compound (analytical standard)

  • Radiolabeled 14C-2-Amino-4-methoxy-6-methyl-1,3,5-triazine (for mineralization studies)

  • Freshly collected, sieved soil with known characteristics (pH, organic matter content, texture)

  • Sterile and non-sterile soil samples

  • Incubation chambers with controlled temperature and humidity

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, Liquid Scintillation Counter (LSC) for radiolabeled studies.

Methodology:

  • Soil Preparation:

    • Collect topsoil from a relevant agricultural field.

    • Sieve the soil (e.g., through a 2 mm sieve) to remove large debris.

    • Characterize the soil for pH, organic carbon content, texture, and microbial biomass.

    • For sterile controls, autoclave a portion of the soil.

  • Spiking and Incubation:

    • Treat soil samples with a known concentration of this compound. For mineralization studies, use the 14C-labeled compound.

    • Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

    • For mineralization studies, trap evolved 14CO2 in an alkaline solution.

  • Sampling and Extraction:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the target compound and its potential metabolites from the soil using an appropriate solvent system.

  • Analysis:

    • Analyze the extracts using HPLC-UV/MS to identify and quantify the parent compound and its transformation products.

    • For mineralization studies, quantify the trapped 14CO2 using LSC.

  • Data Analysis:

    • Calculate the dissipation kinetics of this compound to determine its DT50 and DT90 values.

    • Identify the major degradation products and propose a degradation pathway.

Visualizing the Degradation Pathways

The following diagrams illustrate the formation and degradation of this compound.

Sulfonylurea_Herbicide Sulfonylurea Herbicide (e.g., Metsulfuron-methyl) Degradation_Process Environmental Degradation (Hydrolysis, Photodegradation, Biodegradation) Sulfonylurea_Herbicide->Degradation_Process Triazine_Product This compound Degradation_Process->Triazine_Product Other_Products Other Degradation Products Degradation_Process->Other_Products

Caption: Formation of this compound from a parent sulfonylurea herbicide.

Triazine This compound O_Demethylation O-Demethylation Triazine->O_Demethylation Ring_Cleavage Triazine Ring Cleavage Triazine->Ring_Cleavage Hydroxy_Triazine 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine O_Demethylation->Hydroxy_Triazine Hydroxy_Triazine->Ring_Cleavage Mineralization Mineralization (CO2, H2O, NH3) Ring_Cleavage->Mineralization

Caption: Proposed environmental degradation pathways of this compound.

Start Start Soil_Collection Soil Collection & Preparation Start->Soil_Collection Spiking Spiking with Test Compound Soil_Collection->Spiking Incubation Incubation under Controlled Conditions Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Kinetics, Metabolite ID) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a soil degradation study.

Conclusion

This compound is a significant and persistent metabolite of several key sulfonylurea herbicides. Its primary formation route is the cleavage of the sulfonylurea bridge of the parent compounds through various environmental degradation processes. The subsequent degradation of this triazine derivative is predominantly driven by microbial activity in the soil, leading to O-demethylation and eventual ring cleavage and mineralization. While specific quantitative data on the degradation of isolated this compound is limited, studies on the fate of the triazine moiety of its parent compounds provide crucial insights into its environmental persistence. Further research focusing directly on the environmental fate of this compound is warranted to refine environmental risk assessments for sulfonylurea herbicides.

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a substituted s-triazine derivative, commencing from the readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis is a multi-step process involving sequential nucleophilic substitutions on the triazine ring. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing reaction temperatures.

The most logical synthetic route involves three key transformations:

  • Monosubstitution with a methyl group: This is typically achieved via a Grignard reaction, where a methyl Grignard reagent selectively displaces one chlorine atom.

  • Second nucleophilic substitution with a methoxy group: The resulting dichloromethyltriazine is then reacted with a methoxide source to introduce the methoxy substituent.

  • Final nucleophilic substitution with an amino group: The last remaining chlorine atom is displaced by an amino group to yield the final product.

This guide provides detailed experimental protocols for each of these critical steps, presents quantitative data in a clear tabular format, and includes a visual representation of the overall experimental workflow.

Experimental Workflow

The synthesis of this compound from cyanuric chloride follows a well-defined, sequential process. The following diagram illustrates the key stages of the synthesis, from the initial Grignard reaction to the final amination step.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Methoxylation cluster_2 Step 3: Amination A Cyanuric Chloride (in Toluene) C Reaction at -15 to 0°C A->C B Methylmagnesium Chloride (in THF) B->C D Work-up with HCl C->D E 2,4-Dichloro-6-methyl- 1,3,5-triazine D->E F 2,4-Dichloro-6-methyl- 1,3,5-triazine E->F Intermediate Purification H Reaction at 0-5°C F->H G Sodium Methoxide (in Methanol) G->H I Work-up H->I J 2-Chloro-4-methoxy-6-methyl- 1,3,5-triazine I->J K 2-Chloro-4-methoxy-6-methyl- 1,3,5-triazine J->K Intermediate Purification M Reaction at 0-15°C K->M L Aqueous Ammonia L->M N Filtration and Drying M->N O 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine N->O

Figure 1: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities, reaction conditions, and expected yields.

Table 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

ParameterValueReference
Reactants
Cyanuric Chloride0.25 mol[1]
Methylmagnesium Chloride (20% in THF)0.32 mol[1]
Toluene175 mL[1]
Reaction Conditions
Temperature-15 to 0°C[1]
Reaction Time60 min[1]
Work-up
1N HCl175 mL[1]
Product
Yield74.4%[1]

Table 2: Synthesis of 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine

ParameterValueReference
Reactants
2,4-Dichloro-6-methyl-1,3,5-triazine(Assumed from previous step)Analogous to[2]
Sodium Methoxide(Slight excess)Analogous to[2]
Methanol(Sufficient to dissolve)Analogous to[2]
Reaction Conditions
Temperature0-5°CAnalogous to[2]
Reaction Time3 hAnalogous to[2]
Work-up
Poured onto crushed ice, filtered[2]
Product
Yield(Not specified, typically high)

Table 3: Synthesis of this compound

ParameterValueReference
Reactants
2-Chloro-4-methoxy-6-methyl-1,3,5-triazine(Assumed from previous step)Analogous to[1]
40% Aqueous Methylamine (Ammonia can be substituted)0.15 mol[1]
Toluene100 mL[1]
Water35 mL[1]
Reaction Conditions
Temperature10-15°C[1]
Reaction Time2 h[1]
Work-up
pH adjustment to 8 with 10% HCl, cooled to 0°C, filtered[1]
Product
Yield82.6% (for methylamino derivative)[1]

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of substituted triazines and have been adapted for the specific target molecule.[1][2]

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine
  • In a double-jacketed stirred vessel, a suspension of cyanuric chloride (0.25 mol) in toluene (175 mL) is cooled to -15°C.

  • Methylmagnesium chloride (0.32 mol; 20% in tetrahydrofuran) is added dropwise to the suspension over 50 minutes, ensuring the temperature does not exceed 0°C.

  • The reaction mixture is stirred for an additional 60 minutes at 0°C.

  • A few drops of methanol are added to quench any unreacted Grignard reagent.

  • The solvent (toluene/tetrahydrofuran) is partially removed under reduced pressure at a temperature below 50°C.

  • At room temperature, 175 mL of 1N HCl solution is added to the resulting suspension.

  • The solid product, 2,4-dichloro-6-methyl-1,3,5-triazine, is isolated by filtration, washed with water, and dried.

Step 2: Synthesis of 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine
  • 2,4-Dichloro-6-methyl-1,3,5-triazine is dissolved in methanol and the solution is cooled to 0°C.

  • A solution of sodium methoxide in methanol (1.0-1.1 equivalents) is added dropwise while maintaining the temperature at 0-5°C.

  • The reaction is stirred for 3 hours at 0°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure using a rotary evaporator.

  • The residue is poured onto crushed ice, and the resulting solid precipitate is collected by filtration.

  • The solid product, 2-chloro-4-methoxy-6-methyl-1,3,5-triazine, is washed with cold water and dried under vacuum.

Step 3: Synthesis of this compound
  • A solution of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine in a suitable solvent such as toluene is prepared.

  • To this solution, water is added, and the mixture is cooled to 10-15°C.

  • An aqueous solution of ammonia (e.g., 25-30% aqueous ammonia, in slight excess) is added at once.

  • The mixture is stirred vigorously for 2 hours at 10-15°C.

  • The pH of the reaction mixture is adjusted to approximately 8 using a 10% aqueous HCl solution.

  • The suspension is then cooled to 0°C and the solid product is collected by filtration.

  • The filter cake is washed with a small amount of cold water and dried in a vacuum oven at 50°C to yield the final product, this compound.

Logical Relationships in Synthesis

The synthesis of asymmetrically substituted triazines from cyanuric chloride is governed by the principle of decreasing reactivity of the chlorine atoms with each successive nucleophilic substitution. This relationship dictates the order of reagent addition and the temperature control required for selective synthesis.

G A Cyanuric Chloride (High Reactivity) B Monosubstituted Triazine (Moderate Reactivity) A->B 1st Nucleophile (Low Temp) C Disubstituted Triazine (Low Reactivity) B->C 2nd Nucleophile (Medium Temp) D Trisubstituted Triazine (Final Product) C->D 3rd Nucleophile (High Temp)

Figure 2: Reactivity decrease in sequential triazine substitution.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as solvent, base, and temperature, may be necessary to achieve the desired purity and yield. Standard laboratory safety precautions should be followed throughout the synthesis.

References

An In-depth Technical Guide to 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a key heterocyclic compound. While its formal "discovery" is not pinpointed to a singular event, its history is intrinsically linked to the development of modern agricultural chemistry, specifically the sulfonylurea class of herbicides developed in the latter half of the 20th century. This document details its primary role as a crucial synthetic intermediate and a significant metabolite of these herbicides. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway and metabolic fate.

Introduction and Historical Context

The history of this compound is not one of a celebrated, isolated discovery, but rather of its emergence as a pivotal building block in the advancement of agrochemicals. The broader class of 1,3,5-triazines, or s-triazines, gained prominence in the mid-20th century with the discovery of their herbicidal properties. Research into substituted s-triazines intensified, leading to the development of various herbicides.

The significance of this compound, specifically, is tied to the rise of sulfonylurea herbicides in the 1970s and 1980s. Compounds like chlorsulfuron, first synthesized in 1976, and subsequently thifensulfuron-methyl and metsulfuron-methyl, utilize this triazine moiety as a core structural component.[1][2] Its unique combination of an amino group, a methoxy group, and a methyl group on the triazine ring proved ideal for creating highly potent and selective herbicides. Consequently, the synthesis and chemistry of this compound became an area of significant industrial and academic interest.

Furthermore, as the environmental fate and metabolism of sulfonylurea herbicides were investigated, this compound was identified as a primary and common metabolite.[3][4] This has made its analytical determination crucial for environmental monitoring and toxicological studies.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
IUPAC Name 4-methoxy-6-methyl-1,3,5-triazin-2-amine[3]
CAS Number 1668-54-8[5]
Molecular Formula C₅H₈N₄O[5]
Molecular Weight 140.14 g/mol
Melting Point 258-261 °C
Appearance White crystalline solid[2]
Solubility Low solubility in water[6]

Table 2: Spectroscopic Data

TechniqueKey Data PointsReference(s)
¹H NMR Spectral data available in chemical databases.[7]
¹³C NMR Spectral data available in chemical databases.[7]
Mass Spectrometry Molecular Ion Peak (M+) at m/z 140[8]
Infrared (IR) Characteristic peaks for N-H, C=N, and C-O stretches.[7]

Synthesis of this compound

The synthesis of this compound is a critical process for the production of several sulfonylurea herbicides. A common and illustrative synthetic route is depicted below.

synthesis_workflow acetamidine Acetamidine Hydrochloride reaction_mixture Reaction Mixture acetamidine->reaction_mixture koh Potassium Hydroxide koh->reaction_mixture methanol Methanol methanol->reaction_mixture intermediate1 Potassium Acetamidinate (in situ) dm_n_cyano Dimethyl N-cyanoimidocarbonate dm_n_cyano->reaction_mixture quenching Quenching (Ice Water) reaction_mixture->quenching Stirring at 25°C filtration Filtration quenching->filtration washing Washing (Water, Methanol) filtration->washing drying Drying washing->drying product 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine drying->product metabolic_pathway sulfonylurea Sulfonylurea Herbicide (e.g., Thifensulfuron-methyl) cleavage Cleavage of Sulfonylurea Bridge (in soil/plants) sulfonylurea->cleavage product 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine cleavage->product other_metabolites Other Metabolites (Aromatic/Heterocyclic portion) cleavage->other_metabolites

References

A Technical Guide to the Biological Activity Screening of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine, or s-triazine, scaffold is a six-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] The symmetrical nature of the s-triazine core allows for the straightforward synthesis of a diverse library of analogues through stepwise nucleophilic substitution of the chlorine atoms on the precursor, cyanuric chloride.[4] This versatility makes it an attractive template for the design and development of novel therapeutic agents.[3][5]

This technical guide provides an in-depth overview of the biological screening of substituted triazines. It covers their primary therapeutic activities, presents quantitative data in structured tables, details key experimental protocols, and visualizes critical pathways and workflows to aid researchers in this field.

General Synthesis of Substituted s-Triazines

The most common precursor for substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be substituted in a stepwise manner by various nucleophiles (e.g., amines, alcohols, thiols). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by carefully managing reaction temperatures. The first substitution typically occurs at 0-5°C, the second at 30-50°C, and the third often requires temperatures above 80°C.

G cluster_synthesis General Synthesis Workflow for Substituted s-Triazines start Start: Cyanuric Chloride (2,4,6-Trichloro-s-triazine) step1 First Nucleophilic Substitution (Nucleophile 1: R¹-XH) start->step1 0-5 °C step2 Second Nucleophilic Substitution (Nucleophile 2: R²-YH) step1->step2 Room Temp to 50 °C step3 Third Nucleophilic Substitution (Nucleophile 3: R³-ZH) step2->step3 >80 °C / Reflux product Final Product: Tri-substituted s-Triazine step3->product

Caption: General workflow for the synthesis of tri-substituted s-triazines.

Anticancer Activity

Substituted s-triazines have emerged as a promising class of anticancer agents, with some derivatives already approved for clinical use, such as Altretamine for ovarian cancer.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, including receptor tyrosine kinases (e.g., EGFR), the PI3K/AKT/mTOR pathway, and topoisomerases.[4][6][7]

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several s-triazine derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4][5][8]

G PI3K/AKT/mTOR Signaling Pathway Inhibition by s-Triazines RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Triazine s-Triazine Derivatives Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by s-triazine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of substituted triazines are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.

Compound ID / DescriptionTarget Cell LineIC₅₀ (µM)Reference
Compound 12 (Hybrid quinazoline-1,3,5-triazine)EGFR Enzyme0.0368[5]
Compound 18 (bis(dimethylpyrazolyl)-s-triazine)HCT116 (Colon)0.5[5]
ZSTK474 (Di-substituted s-triazine)PI3Kα Enzyme0.032[8]
Compound 47 (2-(thiophen-2-yl)-1,3,5-triazine)A549 (Lung)0.20[5][8]
Compound 47 (2-(thiophen-2-yl)-1,3,5-triazine)MCF-7 (Breast)1.25[5][8]
Compound 4f (Imamine-1,3,5-triazine)MDA-MB-231 (Breast)6.25[9]
Compound 4k (Imamine-1,3,5-triazine)MDA-MB-231 (Breast)8.18[9]
Imatinib (Reference Drug)MDA-MB-231 (Breast)35.50[9]
Compound 34 (Trisubstituted s-triazine)MCF-7 (Breast)0.82[3]
Compound 51 (s-triazine derivative)IDH2R140Q Enzyme0.007[8]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted triazine test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[10][11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).[10]

  • Incubation: Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into a visible purple precipitate.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Triazine derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[13][14][15] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Experimental Workflow: Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).

G cluster_antimicrobial Workflow for Determining Minimum Inhibitory Concentration (MIC) start Prepare Stock Solution of Triazine Compound step1 Perform Serial Dilutions in Broth Medium (e.g., in 96-well plate) start->step1 step2 Inoculate with Standardized Microbial Suspension step1->step2 step3 Incubate Under Appropriate Conditions (e.g., 37°C for 16-24h) step2->step3 step4 Visually Inspect for Growth (Turbidity) step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in millimeters (mm) for diffusion assays.

Compound ID / DescriptionTarget MicroorganismActivity MetricValueReference
Compound 18b (s-triazine derivative)Candida albicansMIC3.125 µg/mL[15]
Compound 18c (s-triazine derivative)Candida tropicalisMIC6.25 µg/mL[15]
Fluconazole (Reference Drug)C. albicans / C. tropicalisMIC3.125-6.25 µg/mL[15]
Compound 16a/16b (Thiazolidinone-s-triazine hybrid)Aspergillus nigerMIC3.12-25 µg/mL[15]
Compound 14a (Adamantylamine-s-triazine hybrid)Malassezia furfurMIC8.13 µg/mL[16]
Ketoconazole (Reference Drug)Malassezia furfurMIC>8.13 µg/mL[16]
Compound 7d (Coumarin-s-triazine hybrid)Candida albicansZone of Inhibition24 mm[16]
Nystatin (Reference Drug)Candida albicansZone of Inhibition>24 mm[16]
Compound 24a (s-triazine with piperidine)Candida albicansMIC34.36 µM[16]
Experimental Protocol: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Triazine test compounds and standard control antibiotics

  • Pipettes and sterile tips

Procedure:

  • Prepare Compound Dilutions: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Create a serial two-fold dilution of the test compound by adding 50 µL of the stock solution to the first well, mixing, and transferring 50 µL to the next well, repeating across the row.[19]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well with a defined volume of the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35°C) for 16-24 hours.[20]

  • Determine MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which the growth of the microorganism is completely inhibited (i.e., the first clear well).[18][20]

Antiviral Activity

Derivatives of s-triazine have also been investigated for their antiviral properties against a variety of viruses, including Herpes Simplex Virus (HSV-1) and Human Immunodeficiency Virus (HIV).[21][22] The evaluation of antiviral agents requires assessing both the efficacy against the virus and the toxicity towards host cells.

Quantitative Data: In Vitro Antiviral Activity

Key metrics for antiviral activity include the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.

Compound ID / DescriptionTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Compound 4bbb (Trialkoxy-TAZ derivative)HSV-1--256.6[21]
Compound 8f (Azolo[5,1-c][13][14][22]triazine)--139-[23]
Compound 3a (Triazine sulfonamide)SARS-CoV-22.378--[24]
Remdesivir (Reference Drug)SARS-CoV-210.11--[24]

EC₅₀ and CC₅₀ values for Compound 4bbb were not explicitly separated in the source but were used to calculate the high selectivity index.

Experimental Protocol: Cytotoxicity Assay (CC₅₀ Determination)

To determine the selectivity index, the cytotoxicity of the compound on the host cell line must be determined. This is often done using the same MTT assay protocol described in the anticancer section. The resulting IC₅₀ value in this context is referred to as the CC₅₀ (50% cytotoxic concentration). The assay measures the concentration of the compound that reduces the viability of uninfected host cells by 50%.[23][24]

Conclusion

Substituted triazines represent a highly versatile and promising scaffold in the field of drug discovery. Their ease of synthesis and amenability to chemical modification have led to the development of derivatives with potent and diverse biological activities. The systematic screening of these compounds using standardized in vitro assays for anticancer, antimicrobial, and antiviral properties is a critical step in identifying lead candidates for further preclinical and clinical development. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to exploring the vast therapeutic potential of the s-triazine core.

References

Solubility Profile of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility information for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing established experimental protocols for determining solubility, enabling researchers to generate this critical data in-house.

Quantitative Solubility Data

Exhaustive searches of scientific databases did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble

Note: "Slightly soluble" indicates that a small amount of the compound will dissolve in the solvent, but precise quantitative values are not available.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise solubility data, this section details two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent: the Gravimetric Method and the UV-Visible Spectroscopy Method.

Gravimetric Method

This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a solvent at a specific temperature.

2.1.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with secure caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

2.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the supernatant through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the evaporating dish containing the filtrate.

    • Evaporate the solvent from the filtrate. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the decomposition point of the compound. For volatile solvents, gentle heating is usually sufficient. For less volatile solvents like DMSO, a vacuum oven at a moderate temperature is recommended.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final constant mass of the dish minus the initial mass of the empty dish.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

UV-Visible Spectroscopy Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. It requires the initial creation of a calibration curve.

2.2.1. Materials and Apparatus

  • All materials from the Gravimetric Method (excluding evaporating dishes)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

2.2.2. Procedure

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Determine the wavelength of maximum absorbance (λmax) for the compound in that solvent by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution as described in the Gravimetric Method (steps 1.1 and 1.2).

    • Withdraw a known volume of the clear, filtered supernatant.

  • Analysis and Concentration Determination:

    • Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G Workflow for Solubility Determination A Start: Excess Solute + Solvent B Equilibration (Constant Temperature & Agitation) A->B C Filtration to remove undissolved solid B->C D Clear Saturated Solution C->D E1 Gravimetric Method D->E1 Path 1 E2 UV-Vis Spectroscopy Method D->E2 Path 2 F1 Solvent Evaporation E1->F1 G1 Weighing of Residue F1->G1 H1 Calculate Solubility (mass/volume) G1->H1 F2 Dilution of Sample E2->F2 G2 Measure Absorbance F2->G2 H2 Determine Concentration from Calibration Curve G2->H2 I2 Calculate Solubility H2->I2

Caption: General workflow for determining the solubility of a compound.

This guide provides the necessary framework for researchers to determine the solubility of this compound in various organic solvents. The choice of method will depend on the available equipment and the properties of the compound and solvent. Accurate and reproducible solubility data are fundamental for successful drug development and various other research applications.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a key chemical intermediate in the synthesis of various agrochemicals and has potential applications in pharmaceutical development.[1][2] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safe handling, storage, and for predicting its environmental fate, as it is a known degradation product of several sulfonylurea herbicides.[3] This guide provides a comprehensive overview of the current knowledge regarding the thermal properties of this compound, including available physical data, and outlines standard experimental protocols for its analysis. Due to a lack of specific published thermal analysis data for this compound, this guide also presents plausible decomposition pathways based on the known chemistry of substituted s-triazines and provides detailed methodologies for the types of experiments required to verify these characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The high melting point suggests a crystalline solid with considerable thermal stability.

PropertyValueReference
CAS Number 1668-54-8
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Melting Point 258-261 °C
Appearance Off-white to light yellow powder[4]

Thermal Stability Analysis

A general safety data sheet indicates that hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

Postulated Thermal Decomposition Pathways

In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible decomposition pathway can be proposed based on the thermal behavior of other substituted triazines. The decomposition of the s-triazine ring itself is known to occur at high temperatures, often above 300°C.

A possible logical flow for the decomposition process is outlined below. Initial decomposition is likely to involve the substituents, followed by the cleavage of the triazine ring at higher energies.

Decomposition_Pathway cluster_initial Initial Decomposition Stages cluster_ring_cleavage Ring Cleavage cluster_products Final Products A 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine B Loss of Methyl Group (from Methoxy) A->B C Loss of Amino Group A->C D Triazine Ring Fragmentation B->D C->D E Nitriles (e.g., Acetonitrile) D->E F Cyanuric Acid Derivatives D->F G CO, CO₂, NOx, H₂O D->G

Caption: Plausible decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, the following standard experimental procedures are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization, and to quantify these mass losses.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to study thermal decomposition, and also under an oxidative atmosphere (e.g., Air or Oxygen) at the same flow rate to assess oxidative stability.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C or higher, until no further mass loss is observed) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the peak decomposition temperatures from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Heat-Cool-Heat Cycle:

      • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to observe the melting transition.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature to observe any crystallization events.

      • Reheat the sample at the same rate to observe any changes in the thermal behavior after the initial melt.

    • Decomposition Study: Heat the sample to a higher temperature (e.g., 400 °C or higher) to observe any exothermic or endothermic peaks associated with decomposition.

  • Data Analysis: Plot the heat flow versus temperature. Integrate the area under the peaks to determine the enthalpy of transitions (e.g., enthalpy of fusion, ΔHfus).

The logical workflow for a comprehensive thermal analysis is depicted below.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine Sample TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere) Sample->DSC TGA_Data Mass Loss vs. Temperature DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Enthalpy of Transitions DSC->DSC_Data Conclusion Determination of Thermal Stability & Decomposition Profile TGA_Data->Conclusion DSC_Data->Conclusion

Caption: Workflow for the comprehensive thermal analysis of the target compound.

Conclusion

This compound is a thermally stable compound, as indicated by its high melting point. While specific experimental data on its thermal decomposition is lacking in the current literature, established analytical techniques such as TGA and DSC can be employed to thoroughly characterize its thermal properties. The proposed decomposition pathways and experimental workflows in this guide provide a solid framework for researchers to conduct these analyses. A detailed understanding of its thermal behavior is essential for its safe application in scientific research and industrial processes.

References

Methodological & Application

Synthesis of thifensulfuron using "2-Amino-4-methoxy-6-methyl-1,3,5-triazine"

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-024

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in crops such as cereals and soybeans.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[2] This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of Thifensulfuron-methyl, commencing from 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. The procedure involves the preparation of a key intermediate, methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate, followed by its coupling with the aminotriazine.

Overall Reaction Scheme

The synthesis is comprised of two primary stages:

  • Intermediate Synthesis: Formation of the sulfonylcarbamate intermediate from methyl 3-(chlorosulfonyl)thiophene-2-carboxylate and methyl carbamate.

  • Final Coupling Reaction: Coupling of the sulfonylcarbamate intermediate with this compound to yield Thifensulfuron-methyl.

Materials and Methods

Materials and Equipment
  • This compound (≥98%)

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (≥90%)

  • Methyl carbamate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine or other suitable non-nucleophilic base

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • NMR spectrometer for structural confirmation

Experimental Protocols

Part 1: Synthesis of Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate (Intermediate I)

This procedure is based on the standard reaction of sulfonyl chlorides with carbamates to form N-acylsulfonamides.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl carbamate (1.1 equivalents) in anhydrous dichloromethane.

  • To this solution, add a non-nucleophilic base such as pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, Intermediate I, can be purified by recrystallization or column chromatography.

Part 2: Synthesis of Thifensulfuron-methyl (Final Product)

This protocol is adapted from the procedure described in U.S. Patent US9663501B1.[1]

  • To a solution of 2.3 g of this compound in 30 mL of anhydrous dichloromethane in a round-bottom flask, add 4.5 g of methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate (Intermediate I).[1]

  • Heat the mixture with stirring to the boiling point of the solvent (~40 °C).[1]

  • Allow the mixture to cool to ambient temperature and continue stirring for sixteen hours.[1]

  • A solid precipitate will form during the reaction. Collect the crude product by filtration.[1]

  • Wash the collected solid with a small amount of cold dichloromethane or diethyl ether to remove residual impurities.

  • Dry the product under vacuum. The resulting solid is amorphous Thifensulfuron-methyl.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile) to obtain a crystalline product if desired.

  • Confirm the structure and purity of the final product using NMR spectroscopy and HPLC.

Data Presentation

Reactant and Product Properties
Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )RoleTypical Purity
This compoundAMMTC₅H₈N₄O140.14[3]Starting Material≥98%
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylateMCTCC₆H₅ClO₄S₂240.67[3]Intermediate Precursor≥90%[3]
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylateIntermediate IC₈H₉NO₆S₂279.29Key Intermediate-
Thifensulfuron-methyl-C₁₂H₁₃N₅O₆S₂387.39[4]Final Product≥97%[5]
Reaction Data and Yields
Reaction StageStarting MaterialMolar Mass ( g/mol )Mass (g)Moles (mmol)Limiting ReagentProductTheoretical Yield (g)Expected Yield (%)
Final Coupling (based on patent)[1]AMMT140.142.3016.41NoThifensulfuron-methyl6.3675-85%
Intermediate I279.294.5016.11Yes

Note: Expected yields are estimates for typical laboratory synthesis and may vary.

Workflow and Pathway Diagrams

G Synthesis Workflow for Thifensulfuron-methyl cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Coupling Reaction cluster_2 Purification MCTC Methyl 3-(chlorosulfonyl) thiophene-2-carboxylate Step1 Step1 MCTC->Step1 + MC Methyl Carbamate MC->Step1 + Int_I Intermediate I Methyl 3-(N-(methoxycarbonyl)sulfamoyl) thiophene-2-carboxylate AMMT 2-Amino-4-methoxy-6-methyl -1,3,5-triazine Step2 Step2 Int_I->Step2 + Step1->Int_I  Pyridine, CH2Cl2  0°C to RT, 4-6h AMMT->Step2 + Final_Product Thifensulfuron-methyl (Crude Product) Purified_Product Purified Thifensulfuron-methyl Final_Product->Purified_Product Filtration & Recrystallization Step2->Final_Product  CH2Cl2  Reflux, then RT, 16h

Caption: Chemical synthesis workflow for Thifensulfuron-methyl.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: This compound is a sulfonyl chloride, which is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[2] Handle with extreme care and store in a tightly sealed container under inert gas in a dry environment.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

  • Sulfonylureas: While Thifensulfuron-methyl is designed as a herbicide, the sulfonylurea class of compounds can have biological activity in mammals.[6] Avoid inhalation and skin contact.

Dispose of all chemical waste in accordance with local institutional and environmental regulations.

References

Application Notes and Protocols: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Building Block for Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a key heterocyclic intermediate used in the synthesis of various agrochemicals. Its structure is particularly relevant as a precursor for the sulfonylurea class of herbicides. Sulfonylureas are highly potent herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] As these amino acids are vital for protein synthesis and overall plant growth, inhibition of ALS leads to cessation of growth and eventual plant death.[4] This application note provides detailed protocols for the synthesis of a novel sulfonylurea herbicide using this compound as a starting material, as well as methods for evaluating its herbicidal activity.

Data Presentation: Herbicidal Activity of Representative Sulfonylureas

The following tables summarize the herbicidal efficacy of several existing sulfonylurea herbicides, providing a benchmark for newly synthesized compounds. The data is presented as IC50 values, which represent the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity in vitro, and GR50 (or ID50) values, the concentration required for a 50% reduction in plant growth in whole-plant assays.

Table 1: In Vitro ALS Enzyme Inhibition Data

HerbicidePlant SpeciesIC50 (nM)Reference
ChlorsulfuronBrassica napus15.3Fictional data based on typical values
Metsulfuron-methylBrassica napus9.8Fictional data based on typical values
Thifensulfuron-methylBrassica napus25.1Fictional data based on typical values
Iodosulfuron-methylBrassica napus12.5Fictional data based on typical values
Novel Compound 1 Brassica napusTBDTo be determined

Table 2: Whole-Plant Growth Inhibition Data

HerbicideWeed SpeciesGR50 (g a.i./ha)Reference
ChlorsulfuronChenopodium album8Fictional data based on typical values
Metsulfuron-methylStellaria media4Fictional data based on typical values
Thifensulfuron-methylAmaranthus retroflexus15Fictional data based on typical values
Iodosulfuron-methylAlopecurus myosuroides20Fictional data based on typical values
Novel Compound 1 VariousTBDTo be determined

Experimental Protocols

Protocol 1: Synthesis of a Novel Sulfonylurea Herbicide

This protocol describes a representative two-step synthesis of a novel sulfonylurea herbicide from this compound. The first step involves the formation of a sulfonyl isocyanate, which is then coupled with the aminotriazine.

Step 1: Synthesis of 2-methoxycarbonylbenzenesulfonyl isocyanate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-methoxycarbonylbenzenesulfonamide (1 equivalent) and a suitable inert solvent such as dry chlorobenzene.

  • Phosgenation: Introduce phosgene (approximately 1.2 equivalents) into the solvent at a controlled temperature, typically between 120-135°C. The use of a catalyst may be required.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting sulfonamide is consumed.

  • Work-up: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure. The resulting crude 2-methoxycarbonylbenzenesulfonyl isocyanate can be used directly in the next step or purified by distillation under high vacuum.

Step 2: Coupling with this compound

  • Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

  • Addition of Sulfonyl Isocyanate: Cool the solution to 0-5°C and add the 2-methoxycarbonylbenzenesulfonyl isocyanate (1 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until completion.

  • Isolation and Purification: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the novel sulfonylurea herbicide.

Protocol 2: In Vitro ALS Enzyme Inhibition Assay

This assay determines the IC50 value of the synthesized herbicide.

  • Enzyme Extraction:

    • Harvest 5-10 g of fresh, young leaf tissue from a susceptible plant species (e.g., Brassica napus).

    • Homogenize the tissue on ice in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% v/v glycerol).

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • The supernatant contains the crude ALS enzyme extract.

  • Enzyme Assay:

    • In a 96-well microplate, prepare a reaction mixture containing assay buffer (100 mM potassium phosphate, pH 7.0), 200 mM sodium pyruvate, 2 mM thiamine pyrophosphate (TPP), 20 µM flavin adenine dinucleotide (FAD), and 20 mM MgCl₂.

    • Add serial dilutions of the test herbicide (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (a known sulfonylurea herbicide) and a negative control (solvent only).

    • Initiate the reaction by adding the ALS enzyme extract to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 3 M sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol solution and incubate at 60°C for 15 minutes for color development.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration and determine the IC50 value using a suitable software.

Protocol 3: Whole-Plant Herbicidal Activity Assay (Post-emergence)

This assay determines the GR50 value of the synthesized herbicide on whole plants.

  • Plant Growth:

    • Sow seeds of various weed species (e.g., Chenopodium album, Amaranthus retroflexus, Setaria viridis) in pots containing a standard potting mix.

    • Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of the novel herbicide in a suitable solvent and create a series of dilutions to achieve a range of application rates (e.g., 1, 5, 10, 50, 100 g a.i./ha). Include a formulation blank as a control.

    • Apply the herbicide solutions evenly to the foliage of the plants using a laboratory sprayer.

  • Assessment:

    • Return the treated plants to the controlled environment.

    • Visually assess and score the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment.

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each application rate compared to the control.

    • Plot the percentage of growth reduction against the logarithm of the application rate and determine the GR50 value.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sulfonyl Isocyanate Formation cluster_step2 Step 2: Coupling Reaction A 2-Methoxycarbonyl- benzenesulfonamide C Reaction in Chlorobenzene (120-135°C) A->C B Phosgene B->C D 2-Methoxycarbonyl- benzenesulfonyl isocyanate C->D F Reaction in Acetonitrile (0°C to RT) D->F E 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine E->F G Novel Sulfonylurea Herbicide F->G

Caption: Synthetic pathway for a novel sulfonylurea herbicide.

Herbicidal_Screening_Workflow start Start synthesis Synthesize Novel Sulfonylurea Compound start->synthesis in_vitro In Vitro Assay (ALS Inhibition) synthesis->in_vitro whole_plant Whole-Plant Assay (Herbicidal Efficacy) synthesis->whole_plant data_analysis Data Analysis (IC50 & GR50) in_vitro->data_analysis whole_plant->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterate end End lead_optimization->end Candidate Selected

Caption: High-level workflow for novel herbicide discovery.

Signaling_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Herbicide Sulfonylurea Herbicide (e.g., Novel Compound 1) Herbicide->ALS Inhibition AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Proteins Proteins AminoAcids->Proteins Growth Plant Growth and Development Proteins->Growth

References

Application of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a versatile heterocyclic compound that has traditionally been recognized as a metabolite of sulfonylurea herbicides. However, recent advancements in medicinal chemistry have highlighted its potential as a valuable scaffold for the development of novel therapeutic agents. Its rigid triazine core, coupled with the presence of reactive amino and methoxy groups, provides a unique platform for the synthesis of diverse molecular architectures with a range of biological activities. This document outlines the application of this compound in the discovery of new antimicrobial and antimycobacterial agents, providing detailed experimental protocols and quantitative data to support further research and development.

Antimicrobial and Antimycobacterial Applications

Derivatives of this compound have demonstrated promising activity against a panel of pathogenic bacteria and mycobacteria. The primary route to synthesizing these active compounds involves a microwave-assisted multicomponent reaction to form a key intermediate, 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine, which is subsequently converted to a series of Schiff bases.

Quantitative Biological Activity Data

The in vitro antimicrobial and antimycobacterial activities of the synthesized Schiff base derivatives of this compound are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) [1]

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusStreptococcus pyogenes
2c 250200250200
2f 100125100125
2g 125100125100
Ampicillin 100150250100
Chloramphenicol 501005050

Table 2: In Vitro Antimycobacterial Activity against Mycobacterium tuberculosis H37Rv (MIC in µg/mL) [1]

CompoundMIC (µg/mL)
2d 0.85
2e 0.73
2l 0.61
Rifampicin 0.45
Isoniazid 0.56

Experimental Protocols

Synthesis of 4-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine (Intermediate 1)

This protocol describes the microwave-assisted one-pot synthesis of the key spiro-intermediate.

Materials:

  • 1-methylpiperidin-4-one

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid

Procedure: [1][2]

  • In a 100 mL beaker, combine equimolar amounts of 1-methylpiperidin-4-one, this compound, and thiosemicarbazide in 20 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Place the beaker in a microwave synthesizer and irradiate at 450 W for 5-7 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure intermediate.

General Protocol for the Synthesis of Schiff Base Derivatives (2a-l)

This protocol outlines the synthesis of the final Schiff base derivatives from Intermediate 1.

Materials:

  • Intermediate 1 (4-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine)

  • Various substituted aldehydes

  • Ethanol

  • Glacial acetic acid

Procedure: [1][2]

  • Dissolve an equimolar amount of Intermediate 1 and the respective substituted aldehyde in 20 mL of ethanol in a 100 mL round-bottom flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with ethanol, and dried under vacuum.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (E. coli, P. aeruginosa, S. aureus, S. pyogenes)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotics (Ampicillin, Chloramphenicol)

  • Dimethyl sulfoxide (DMSO)

Procedure: [1]

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB and add to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This protocol is for determining the MIC of the compounds against Mycobacterium tuberculosis.

Materials:

  • Synthesized Schiff base derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • 96-well microtiter plates

  • Standard antitubercular drugs (Rifampicin, Isoniazid)

  • DMSO

Procedure: [1]

  • Prepare serial dilutions of the test compounds in a 96-well plate using Middlebrook 7H9 broth.

  • Add the M. tuberculosis H37Rv inoculum to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (1-methylpiperidin-4-one, This compound, Thiosemicarbazide) microwave Microwave-Assisted Multicomponent Reaction start->microwave intermediate Intermediate 1 (Spiro Compound) microwave->intermediate schiff_base Schiff Base Synthesis (Reflux) intermediate->schiff_base aldehydes Substituted Aldehydes aldehydes->schiff_base final_compounds Final Schiff Base Derivatives (2a-l) schiff_base->final_compounds antimicrobial Antimicrobial Screening (Broth Microdilution) final_compounds->antimicrobial antimycobacterial Antimycobacterial Screening (Alamar Blue Assay) final_compounds->antimycobacterial data_analysis MIC Determination antimicrobial->data_analysis antimycobacterial->data_analysis

Caption: Workflow for the synthesis and biological evaluation of Schiff base derivatives.

Postulated Mechanism of Action

While the exact mechanism of action for these specific triazine derivatives is still under investigation, a plausible hypothesis involves the inhibition of essential bacterial enzymes. Molecular docking studies from the source literature suggest that these compounds may target DNA gyrase, an enzyme crucial for bacterial DNA replication.[1][2]

G cluster_cell Bacterial Cell drug Triazine Derivative membrane Cell Membrane drug->membrane Enters Cell gyrase DNA Gyrase drug->gyrase Inhibits membrane->gyrase dna DNA replication DNA Replication gyrase->replication Required for death Bacterial Cell Death replication->death Inhibition leads to

References

Application Notes: Analytical Methods for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a chemical compound of significant interest in environmental science, agriculture, and pharmaceutical development. It is recognized as a primary metabolite of several sulfonylurea herbicides, including thifensulfuron-methyl and metsulfuron-methyl.[1][2] The compound also serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3] Its potential antimicrobial and herbicidal properties are also under investigation.[4] Accurate and robust analytical methods are therefore crucial for monitoring its presence in environmental samples, ensuring quality control in manufacturing processes, and advancing research applications.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, scientists, and professionals in drug development.

Method 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. The following protocol details a reverse-phase HPLC method suitable for the analysis of this compound.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Matrix (e.g., Water Sample): Filter the water sample through a 0.45 µm syringe filter. If high concentrations of interfering substances are expected, a solid-phase extraction (SPE) cleanup step may be necessary.

2. HPLC Instrumentation and Conditions: A reverse-phase HPLC method with UV detection is recommended.[5] For mass spectrometry applications, the mobile phase modifier should be adjusted.[5]

ParameterRecommended Setting
HPLC Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase Acetonitrile and Water with an acid modifier. Example: 70% Acetonitrile, 30% Water, 0.1% Phosphoric Acid. For LC-MS, replace Phosphoric Acid with 0.1% Formic Acid.[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 220 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

3. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²) and the equation of the line.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance characteristics for an HPLC-UV method. These values should be experimentally verified and validated for each specific application.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy/Recovery (%) 95 - 105%
Retention Time ~ 3.5 min (dependent on exact conditions)

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (Optional Cleanup) Filter->SPE Dilute Dilution with Mobile Phase SPE->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Method 2: Gas Chromatography (GC) for the Analysis of this compound

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. This compound can be determined by GC, particularly when using a selective detector like a Nitrogen-Phosphorus Detector (NPD), which offers high sensitivity for nitrogen-containing compounds.

Experimental Protocol: GC-NPD

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as methanol or ethyl acetate.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).

  • Sample Matrix (e.g., Soil Sample):

    • Perform a solvent extraction (e.g., using acetonitrile or methanol) from the soil sample.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent (e.g., ethyl acetate). A cleanup step using SPE may be required to remove interferences.

  • Derivatization (Optional): For improved volatility and peak shape, derivatization (e.g., silylation) may be considered, although it may not be necessary for this compound.

2. GC Instrumentation and Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium or Hydrogen, at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C, hold for 5 min.
Detector Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300 °C
Makeup Gas (N₂) 10 mL/min
H₂ Flow 3 mL/min
Air Flow 60 mL/min

3. Data Analysis and Quantification:

  • Follow the same procedure as for HPLC: generate a calibration curve, perform linear regression, and quantify the analyte concentration in samples based on their peak areas.

Quantitative Data Summary (GC-NPD)

The following table provides representative performance characteristics for a GC-NPD method. These values are illustrative and require experimental validation.

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Precision (%RSD) < 5%
Accuracy/Recovery (%) 90 - 110%

Workflow Visualization: GC-NPD Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-NPD Analysis cluster_data Data Processing Sample Soil or Liquid Sample Extract Solvent Extraction Sample->Extract Cleanup SPE Cleanup (If necessary) Extract->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate Inject Inject into GC System Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Nitrogen-Phosphorus Detection (NPD) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for the GC-NPD analysis of this compound.

Biological Relevance: A Herbicide Transformation Product

This compound is not typically associated with a specific signaling pathway in mammalian systems. Its primary relevance in biological and environmental contexts is as a transformation product resulting from the degradation of widely used sulfonylurea herbicides.[1] Understanding this relationship is key to interpreting its presence in environmental monitoring studies.

Logical Relationship Diagram

Metabolite_Pathway cluster_herbicides Examples parent_herbicide Parent Sulfonylurea Herbicides metabolite This compound (Metabolite) parent_herbicide->metabolite Environmental / Biological Degradation Thifensulfuron Thifensulfuron-methyl Thifensulfuron->parent_herbicide Metsulfuron Metsulfuron-methyl Metsulfuron->parent_herbicide Prosulfuron Prosulfuron Prosulfuron->parent_herbicide Triasulfuron Triasulfuron Triasulfuron->parent_herbicide

Caption: Formation of the target compound from parent sulfonylurea herbicides.

References

Application Note: GC-MS Analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is employed to enhance volatility and improve chromatographic performance. The protocol covers sample preparation by solid-phase extraction (SPE), derivatization, and the specific GC-MS parameters for detection and quantification. This method is suitable for environmental monitoring, water quality assessment, and research applications where trace-level detection of this triazine compound is required.

Introduction

This compound is a chemical compound that can be found in aqueous environments as a transformation product of certain herbicides.[1] Its monitoring in water sources is crucial for environmental and health-related studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] However, the direct analysis of polar compounds like this compound can be challenging due to poor peak shape and low sensitivity.[2] To overcome these limitations, this protocol incorporates a silylation derivatization step to increase the analyte's volatility and thermal stability, ensuring reliable and sensitive analysis.[2]

Experimental Protocol

A detailed methodology for the analysis of this compound in water is provided below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove any particulate matter.[3]

  • Internal Standard Spiking: To a 500 mL aliquot of the filtered water sample, add a known concentration of an appropriate internal standard (e.g., Atrazine-d5).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[3]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.[3]

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.[3]

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dry residue in 100 µL of pyridine prior to derivatization.[2]

Derivatization: Silylation
  • To the reconstituted sample in pyridine, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Vortex the mixture for 1 minute.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of the derivatized this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4]
Carrier GasHelium, constant flow at 1.0 mL/min[4]
Inlet Temperature250 °C[4]
Injection ModeSplitless (1 min)[5]
Injection Volume1 µL
Oven ProgramInitial temperature: 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[2][4]
Mass Spectrometer
MS Transfer Line Temp.280 °C[4]
Ion Source Temp.230 °C[4]
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Acquisition ModeFull Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification[2]

Quantitative Data

The following table presents typical performance data for the analysis of triazine herbicides in water using GC-MS. The exact values for this compound should be determined during method validation.

ParameterExpected Performance
Linearity Range 0.2 - 200 µg/L[6]
Limit of Detection (LOD) 0.02 - 0.12 µg/L[6]
Limit of Quantification (LOQ) 0.07 - 0.40 µg/L
Recovery 85 - 115%[6]
Relative Standard Deviation (RSD) < 10%[7]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing SampleCollection Water Sample Collection Filtration Filtration (0.45 µm) SampleCollection->Filtration Spiking Internal Standard Spiking Filtration->Spiking SPE_Loading Sample Loading onto SPE Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing SPE Cartridge Washing SPE_Loading->SPE_Washing SPE_Drying SPE Cartridge Drying SPE_Washing->SPE_Drying Elution Elution with Ethyl Acetate SPE_Drying->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Pyridine Evaporation->Reconstitution Add_MSTFA Addition of MSTFA/TMCS Reconstitution->Add_MSTFA Heating Heating (70°C, 30 min) Add_MSTFA->Heating GC_MS_Injection Injection into GC-MS Heating->GC_MS_Injection Data_Acquisition Data Acquisition (Scan/SIM) GC_MS_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound in water.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound in water samples by GC-MS. The inclusion of a solid-phase extraction for sample clean-up and concentration, along with a silylation step for derivatization, allows for sensitive and reliable quantification. The provided GC-MS parameters and expected performance data serve as a strong starting point for method development and validation in research and monitoring laboratories.

References

Application Notes and Protocols: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry and drug design. The 1,3,5-triazine core is a privileged structure, appearing in numerous biologically active molecules with a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1] The specific substitutions on this scaffold—an amino group at position 2, a methoxy group at position 4, and a methyl group at position 6—provide a unique combination of hydrogen bonding capabilities, electronic properties, and steric features. These characteristics make it an excellent starting point for the development of novel therapeutic agents targeting various biological pathways.

This document provides detailed application notes on the use of this compound as a scaffold for designing enzyme inhibitors and anticancer agents. It also includes detailed experimental protocols for the synthesis and biological evaluation of derivatives based on this versatile core.

Application 1: Design of Anticancer Agents

The 1,3,5-triazine scaffold is a well-established pharmacophore in the development of anticancer drugs.[2] Derivatives have been shown to target a variety of signaling pathways implicated in cancer progression. By modifying the 2-amino and 4-methoxy groups of the this compound scaffold, novel derivatives with potent anti-proliferative activity can be synthesized.

Target Pathways and Mechanisms

Triazine derivatives have been reported to inhibit several key targets in cancer cells, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation.

  • Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleotides, and thus for DNA replication and cell division.

  • Topoisomerases: Enzymes that regulate the topology of DNA during replication and transcription.[2]

The general strategy involves the synthesis of a library of derivatives by reacting the amino and methoxy groups with various functionalized side chains to enhance binding affinity and selectivity for these cancer-related targets.

Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives

The following table summarizes the in vitro anticancer activity of selected 1,3,5-triazine derivatives against various human cancer cell lines. While not directly derived from the title scaffold, this data for structurally related compounds illustrates the potential of the 1,3,5-triazine core.

Compound IDCancer Cell LineIC50 (µM)Reference
4f MDA-MB-231 (Breast)6.25[3]
4k MDA-MB-231 (Breast)8.18[3]
Imatinib (Control) MDA-MB-231 (Breast)35.50[3]
5f Various0.45 - 1.66[4]
19 MALME-3M (Melanoma)GI50 = 0.033[5]
Experimental Protocols

Protocol 1: Synthesis of N-substituted-4-methoxy-6-methyl-1,3,5-triazin-2-amine Derivatives

This protocol describes a general method for the derivatization of the 2-amino group of the scaffold.

Materials:

  • This compound

  • Desired alkyl or aryl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay) [3]

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized triazine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized triazine derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Application 2: Design of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are involved in the regulation of neurotransmitter levels. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. The 1,3,5-triazine scaffold can be utilized to design novel MAO inhibitors.

Target Pathways and Mechanisms

MAO-A and MAO-B are the two isoforms of the enzyme. Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease.[6] The design strategy involves modifying the this compound scaffold to create derivatives that can selectively bind to the active site of either MAO-A or MAO-B.

Quantitative Data: MAO-A Inhibitory Activity of 1,3,5-Triazine Derivatives

The following table presents the MAO-A inhibitory activity of 1,3,5-triazine-amino acid derivatives. This data highlights the potential of the triazine core in designing MAO inhibitors.

Compound IDAmino Acid Moiety% Inhibition of MAO-A at 10⁻⁵ MReference
7 Phenylalanine98.4[6]
18 Phenylalanine (with dipiperidino)97.2[6]
25 Valine (with dimorpholino)96.5[6]
Clorgyline (Control) -99.1[6]
Experimental Protocols

Protocol 3: Synthesis of 2-(Substituted amino)-4-methoxy-6-methyl-1,3,5-triazine Derivatives

This protocol is adapted from the synthesis of related triazine-amino acid derivatives and describes the coupling of amino acids to the triazine core.[6]

Materials:

  • This compound

  • A suitable activating agent for the methoxy group (e.g., conversion to a chloro group via cyanuric chloride chemistry as a preceding step if direct substitution is not feasible) or a 2-chloro-4-amino-6-methyl-1,3,5-triazine precursor.

  • α-Amino acid

  • Triethylamine (Et₃N)

  • 1,4-Dioxane/Water (1:1) solvent mixture

  • 1N HCl

Procedure:

  • Note: Direct displacement of the methoxy group by an amine is generally difficult. A more feasible route involves starting with a 2-amino-4-chloro-6-methyl-1,3,5-triazine precursor. The following protocol assumes the availability of such a precursor.

  • Dissolve the 2-amino-4-chloro-6-methyl-1,3,5-triazine (1.0 eq) and triethylamine (1.5 eq) in 1,4-dioxane.

  • Stir the solution at room temperature until a white suspension of the triazinyl triethyl ammonium chloride salt is formed.

  • In a separate flask, dissolve the α-amino acid (1.2 eq) and triethylamine (1.1 eq) in water.

  • Add the amino acid solution to the triazine suspension.

  • Stir the reaction mixture overnight at room temperature.

  • Neutralize the reaction mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the desired product.

Protocol 4: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for assessing the MAO inhibitory activity of the synthesized compounds.

Materials:

  • Mitochondrial fraction containing MAO-A and MAO-B (from rat brain or liver)

  • Synthesized triazine derivatives

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture containing the mitochondrial fraction, phosphate buffer, and the synthesized triazine derivative at various concentrations.

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction at 37 °C for 30 minutes.

  • Stop the reaction by adding a quenching solution (e.g., 2N NaOH).

  • Measure the formation of the fluorescent product (4-hydroxyquinoline for kynuramine oxidation) using a spectrofluorometer.

  • Calculate the percentage of inhibition of MAO activity and determine the IC50 values.

Visualizations

Signaling Pathway: EGFR Signaling Cascade

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Triazine_Inhibitor Triazine-based Inhibitor Triazine_Inhibitor->EGFR Synthesis_Workflow Scaffold 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine Scaffold Synthesis Chemical Synthesis (e.g., N-alkylation, Suzuki coupling) Scaffold->Synthesis Library Library of Triazine Derivatives Synthesis->Library BioAssay Biological Assays (e.g., MTT, MAO inhibition) Library->BioAssay Data Quantitative Data (IC50, % Inhibition) BioAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

References

Application Notes and Protocols for the Use of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a heterocyclic amine that serves as a valuable building block in the synthesis of various organic molecules, including a range of dye molecules. Its primary application in dye synthesis is as a diazo component in the formation of azo dyes. The triazine ring can influence the final properties of the dye, such as its color, fastness, and affinity for different substrates. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite. The resulting diazonium salt is a highly reactive electrophile.[1]

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound, which is the dye molecule.[2]

The general reaction scheme is depicted below:

Azo Dye Synthesis This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component (e.g., N,N-dimethylaniline) Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation & Purification D1 Dissolve Triazine in HCl D2 Cool to 0-5 °C D1->D2 D3 Add NaNO2 solution dropwise D2->D3 D4 Stir for 30 min D3->D4 C2 Add diazonium salt solution D4->C2 C1 Prepare cold solution of N,N-dimethylaniline C1->C2 C3 Stir for 30 min C2->C3 C4 Neutralize with Sodium Acetate C3->C4 I1 Vacuum Filtration C4->I1 I2 Wash with cold water I1->I2 I3 Recrystallize from Ethanol I2->I3 I4 Dry the product I3->I4 Characterization Characterization I4->Characterization

References

Application Notes and Protocols for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a versatile heterocyclic intermediate of significant interest in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] Its trifunctional nature, possessing an amino group, a methoxy group, and a methyl-substituted triazine core, allows for diverse chemical modifications, making it a valuable building block for the creation of complex molecular architectures.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonylurea herbicides and other key organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1668-54-8[4]
Molecular Formula C₅H₈N₄O[4]
Molecular Weight 140.14 g/mol [4]
Appearance Off-white to light yellow powder/crystals[]
Melting Point 258-261 °C[6]
Solubility Soluble in methanol.[]

Applications in Agrochemical Synthesis

This compound is a crucial precursor for the synthesis of several sulfonylurea herbicides.[1][] These herbicides are known for their high efficacy at low application rates and their selective control of broadleaf weeds in various crops.[4] The primary mode of action for sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[4]

Synthesis of Thifensulfuron-methyl

Thifensulfuron-methyl is a selective post-emergence herbicide used for the control of broadleaf weeds in crops such as cereals and soybeans.[4] The synthesis involves the reaction of this compound with methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.[4]

Experimental Protocol: Synthesis of Thifensulfuron-methyl

Materials:

  • This compound

  • Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate

  • Anhydrous Methylene Chloride (CH₂Cl₂)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2.3 g of this compound to 30 ml of anhydrous methylene chloride.

  • With stirring, add 4.5 g of methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate to the suspension.

  • Heat the reaction mixture to its boiling point and maintain reflux.

  • After a short reflux period, allow the mixture to cool to ambient temperature while continuing to stir.

  • Continue stirring the reaction mixture at ambient temperature for sixteen hours.

  • The resulting solid product is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to afford pure thifensulfuron-methyl.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
This compound140.142.3~0.01641
Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate295.314.5~0.0152~0.93

Note: The yield for this specific protocol was not detailed in the source literature, but sulfonylurea coupling reactions of this type typically proceed in good to excellent yields.

Reaction Workflow: Synthesis of Thifensulfuron-methyl

G A This compound D Reaction Mixture A->D B Methyl 3-(N-(methoxycarbonyl)sulfamoyl) thiophene-2-carboxylate B->D C Anhydrous Methylene Chloride C->D E Heat to Reflux D->E F Cool to Ambient Temperature E->F G Stir for 16 hours F->G H Filtration G->H I Crude Thifensulfuron-methyl H->I J Recrystallization I->J K Pure Thifensulfuron-methyl J->K G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C 1. Anhydrous Acetonitrile, 0°C to RT 2. Water (Hydrolysis) A->C B Chlorosulfonyl Isocyanate B->C D 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea C->D

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than the reported 84-93%. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors. Systematically investigate the following:

  • Purity of Starting Materials:

    • Acetamidine Hydrochloride: This reagent can be hygroscopic. Ensure it is dry, as moisture can interfere with the reaction.

    • Dimethyl N-cyanoimidocarbonate: Verify its purity. Impurities from its synthesis can lead to side reactions.

  • Base Quality and Stoichiometry:

    • The base (e.g., sodium methoxide, potassium hydroxide) neutralizes the acetamidine hydrochloride to generate the free base, which is the active nucleophile.[1]

    • Ensure the base is not degraded (e.g., sodium methoxide can react with moisture). Use a fresh, high-quality base.

    • Incorrect stoichiometry will result in incomplete deprotonation of acetamidine hydrochloride, reducing the concentration of the active reactant.

  • Temperature Control:

    • The initial reaction is often exothermic.[1] Maintaining a low temperature (e.g., 10°C) during the addition of reagents is critical to prevent side reactions.[1]

    • Allowing the temperature to rise uncontrollably can lead to the decomposition of reactants or the formation of undesired byproducts.

  • Reaction Time:

    • Insufficient reaction time will lead to incomplete conversion. A typical duration is 1 to 3 hours at room temperature after the initial addition.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method to determine the optimal endpoint.

Q2: I am observing significant amounts of an unknown byproduct in my crude product analysis. What could it be?

A2: The identity of the byproduct depends on the synthetic route. For the common method involving acetamidine and dimethyl N-cyanoimidocarbonate, potential side products are less defined but could arise from the self-condensation of the starting materials under basic conditions.

If you are attempting a synthesis starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the byproducts are more predictable:

  • Di-substituted or Tri-substituted Impurities: The sequential substitution of chlorides on the triazine ring is highly dependent on temperature.[2]

    • If the first substitution with methoxide is performed at too high a temperature, you may form 2-chloro-4,6-dimethoxy-1,3,5-triazine.

    • If the subsequent reaction with an amine source is not controlled, you could get mixtures of products.

  • Hydrolysis Products: Triazine halides are sensitive to water, which can lead to the formation of hydroxy-triazines.[3][4] Ensure all glassware is dry and use anhydrous solvents.

Q3: The product has precipitated from the reaction mixture, but it appears oily or difficult to filter. How can I improve the work-up?

A3: Poor precipitation or filtration characteristics can be due to residual solvent or impurities.

  • Ensure Complete Precipitation: The patent literature describes pouring the reaction mixture into a significantly larger volume of ice water to induce rapid and complete precipitation of the solid product.[1]

  • Washing Steps: Thoroughly wash the filtered solid with water to remove inorganic salts (e.g., KCl, NaCl) and any water-soluble impurities. A subsequent wash with a cold solvent like methanol can remove organic impurities that are more soluble than the final product.[1]

  • Trituration: If the product is oily, try triturating it with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization and remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

A1: A patented one-pot process has been shown to produce the target molecule in excellent yields (84-93%).[1] This method involves reacting dimethyl N-cyanoimidocarbonate with acetamidine hydrochloride in a solvent like methanol under basic conditions.[1]

Q2: What is the role of the base in this synthesis?

A2: The base, such as potassium hydroxide or sodium methoxide, is crucial for deprotonating the acetamidine hydrochloride salt to form the free acetamidine base.[1] This free base is the active species that reacts with dimethyl N-cyanoimidocarbonate to form the triazine ring.[1]

Q3: Can other solvents be used besides methanol?

A3: Yes, the patent mentions that water, acetonitrile, and toluene can also be used as solvents, but methanol is preferred.[1] The choice of solvent can affect reactant solubility and reaction rate, so optimization may be required if deviating from the preferred method.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While the primary reagents are not extremely sensitive to air, the base used (especially sodium methoxide) can be hygroscopic and react with atmospheric moisture and CO2. Using an inert atmosphere (e.g., nitrogen or argon) is good practice to ensure the integrity of the base and prevent the introduction of water, which could lead to hydrolysis side reactions.[3][4]

Q5: What is the primary application of this compound?

A5: It is a key intermediate in the manufacture of sulfonylurea herbicides, such as thifensulfuron.[5][6] It is also used as an intermediate for the synthesis of various other agrochemicals and technical products.[7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields from two example protocols for the synthesis via the acetamidine route.[1]

ParameterProtocol 1Protocol 2
Starting Materials Acetamidine HCl, KOH, Dimethyl N-cyanoimidocarbonateAcetamidine HCl, 25% NaOMe, Dimethyl N-cyanoimidocarbonate
Solvent MethanolMethanol
Base Potassium Hydroxide (KOH)Sodium Methoxide (NaOMe)
Temperature 10°C (addition), 25°C (reaction)10°C (addition), 25°C then reflux
Reaction Time 2 hours1 hour
Work-up Poured into ice water, filtered, washedPoured into ice water, filtered, washed
Reported Yield 84%92.8%

Detailed Experimental Protocols

Protocol: Synthesis from Acetamidine Hydrochloride and Dimethyl N-cyanoimidocarbonate[1]

This protocol is adapted from the high-yield example provided in the patent literature.

Materials:

  • Acetamidine hydrochloride (9.5 g)

  • Potassium hydroxide (KOH) pellets (6.8 g)

  • Dimethyl N-cyanoimidocarbonate (11.4 g)

  • Methanol (90 mL total)

  • Ice water

Procedure:

  • In a reaction vessel, prepare a solution of potassium hydroxide (6.8 g) in methanol (50 mL). Cool this solution to 10°C in an ice bath.

  • To the cooled KOH solution, add acetamidine hydrochloride (9.5 g) while maintaining the temperature at 10°C. Stir until dissolved.

  • In a separate flask, dissolve dimethyl N-cyanoimidocarbonate (11.4 g) in methanol (40 mL) and cool the solution to 10°C.

  • Slowly add the acetamidine/KOH solution dropwise to the dimethyl N-cyanoimidocarbonate solution. Maintain the temperature at 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 2 hours.

  • Pour the reaction mixture into 400 mL of ice water to precipitate the product.

  • Collect the solid crystals by filtration.

  • Wash the collected solid thoroughly with water, followed by a wash with cold methanol.

  • Dry the product in an oven at 70°C overnight to yield this compound (Expected yield: ~11.8 g, 84%).[1]

Visualizations

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation R1 Acetamidine HCl P1 1. Deprotonation of Acetamidine HCl at 10°C R1->P1 R2 Dimethyl N-cyano- imidocarbonate P2 2. Addition to Imidocarbonate solution at 10°C R2->P2 Base Base (KOH or NaOMe) in Methanol Base->P1 P1->P2 P3 3. Cyclization Reaction (2 hours at 25°C) P2->P3 W1 4. Precipitation in Ice Water P3->W1 W2 5. Filtration W1->W2 W3 6. Washing (Water & Methanol) W2->W3 W4 7. Drying W3->W4 Product Product: 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine W4->Product

Caption: Experimental workflow for the one-pot synthesis.

Troubleshooting Logic

This diagram provides a logical flow for diagnosing common issues during the synthesis.

G Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes CheckTemp Verify Temperature Control (10°C) LowYield->CheckTemp Yes CheckBase Check Base Quality & Stoichiometry LowYield->CheckBase Yes CheckTime Monitor Reaction for Completion (TLC) LowYield->CheckTime Yes CheckRoute Which Route Used? Impurity->CheckRoute Yes Hydrolysis Check for Hydrolysis. Use anhydrous conditions. Impurity->Hydrolysis Yes Route1 Acetamidine Route CheckRoute->Route1 Route2 Cyanuric Chloride Route CheckRoute->Route2 ImpurityR1 Possible self-condensation. Optimize temp & addition rate. Route1->ImpurityR1 ImpurityR2 Likely di- or tri-substituted products. Check temp control during substitutions. Route2->ImpurityR2

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identifying common impurities in "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and efficient method involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base, typically sodium methoxide in methanol.[1] This one-pot synthesis is valued for its good yield and straightforward procedure.

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can arise from several sources:

  • Starting Materials: Purity of acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate is crucial. Impurities in these reagents can be carried through to the final product.

  • Side Reactions: Unintended reactions between starting materials, intermediates, solvents, and the base can lead to the formation of byproducts.

  • Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials will remain as impurities.

  • Reaction Conditions: Non-optimal temperature, reaction time, or stoichiometry can favor the formation of side products.

  • Work-up and Purification: The isolation and purification steps can introduce impurities if not performed correctly.

Q3: Are there any common inorganic impurities to be aware of?

A3: Yes, when using sodium methoxide to deprotonate acetamidine hydrochloride, sodium chloride is formed as a byproduct. Due to its partial solubility in methanol, it can be challenging to completely remove and may co-precipitate with the final product.[2]

Troubleshooting Guide: Common Impurities and Their Mitigation

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Observed Issue Potential Cause (Impurity) Proposed Mitigation Strategy
Low purity of the final product with additional peaks in HPLC/GC analysis. Unreacted starting materials: Acetamidine and/or Dimethyl N-cyanoimidocarbonate.- Ensure accurate stoichiometry of reactants. - Monitor the reaction progress by TLC or HPLC to ensure completion. - Increase reaction time or temperature if the reaction is sluggish. - Optimize the purification method (e.g., recrystallization solvent and temperature) to remove unreacted starting materials.
Presence of a byproduct with a molecular weight corresponding to acetamide. Acetamide impurity in the acetamidine hydrochloride starting material.- Source high-purity acetamidine hydrochloride. - Analyze the starting material for acetamide content before use. A Russian patent suggests acetamide can be a significant impurity in acetamidine hydrochloride synthesis.
Formation of an unknown byproduct, potentially from a side reaction. Hydrolysis of dimethyl N-cyanoimidocarbonate.- Use anhydrous solvents and reagents to minimize the presence of water. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Difficulty in removing a persistent inorganic impurity. Residual sodium chloride from the deprotonation of acetamidine hydrochloride.- After filtration of the product, wash thoroughly with cold deionized water to dissolve and remove sodium chloride. - Consider using a different base that forms a more soluble salt in the reaction solvent, if compatible with the reaction chemistry.
Broad or tailing peaks in HPLC analysis, suggesting multiple unresolved impurities. Self-condensation or polymerization of starting materials or intermediates.- Control the reaction temperature carefully, as higher temperatures can promote side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reactants.

Summary of Potential Impurities

Impurity Name Chemical Formula Molecular Weight ( g/mol ) Potential Source
AcetamidineC₂H₆N₂58.08Unreacted starting material
Dimethyl N-cyanoimidocarbonateC₄H₆N₂O₂114.10Unreacted starting material
AcetamideC₂H₅NO59.07Impurity in acetamidine hydrochloride starting material
Sodium ChlorideNaCl58.44Byproduct of deprotonation with sodium methoxide

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • Acetamidine hydrochloride

  • Dimethyl N-cyanoimidocarbonate

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Deionized water

Procedure:

  • In a reaction flask equipped with a stirrer and a dropping funnel, dissolve acetamidine hydrochloride (e.g., 9.5 g) in anhydrous methanol (e.g., 40 mL) and cool the solution to 10°C in an ice bath.

  • Slowly add a 25% solution of sodium methoxide in methanol (e.g., 22 g) to the cooled solution while maintaining the temperature at 10°C. Stir for 15 minutes after the addition is complete.

  • In a separate flask, dissolve dimethyl N-cyanoimidocarbonate (e.g., 11.4 g) in anhydrous methanol (e.g., 40 mL).

  • Add the solution of dimethyl N-cyanoimidocarbonate dropwise to the reaction mixture containing the deprotonated acetamidine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into ice-cold deionized water (e.g., 40 mL) to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with cold deionized water, followed by a small amount of cold methanol.

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 70°C) to a constant weight.

HPLC-UV Method for Purity Analysis

This method is a general guideline for the purity analysis of this compound and the detection of potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the main component)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

Visualizations

Synthesis_Pathway_and_Impurities acetamidine_hcl Acetamidine HCl acetamidine_free Acetamidine (free base) acetamidine_hcl->acetamidine_free Deprotonation acetamide Acetamide (from starting material) acetamidine_hcl->acetamide Source of nacl Sodium Chloride acetamidine_hcl->nacl dm_ncic Dimethyl N-cyanoimidocarbonate product 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine dm_ncic->product Reaction unreacted_dm_ncic Unreacted Dimethyl N-cyanoimidocarbonate dm_ncic->unreacted_dm_ncic Incomplete reaction naome Sodium Methoxide in Methanol naome->acetamidine_free naome->nacl Byproduct formation acetamidine_free->product unreacted_acetamidine Unreacted Acetamidine acetamidine_free->unreacted_acetamidine Incomplete reaction

Caption: Synthetic pathway and sources of common impurities.

Troubleshooting_Workflow start Synthesis of This compound analysis Purity Analysis (HPLC/GC) start->analysis pure Product Meets Purity Specifications analysis->pure Purity > 99% impure Impurity Detected analysis->impure Purity < 99% identify Identify Impurity (MS, NMR, etc.) impure->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm Matches SM side_product Side-Product identify->side_product Unknown inorganic Inorganic Salt identify->inorganic Inorganic optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction side_product->optimize_reaction check_sm_purity Check Starting Material Purity side_product->check_sm_purity modify_workup Modify Work-up/ Purification inorganic->modify_workup optimize_reaction->start modify_workup->start check_sm_purity->start

Caption: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Quantification of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: Low or Inconsistent Signal Intensity

Potential Cause Recommended Solution
Suboptimal Ionization Ensure the mobile phase pH is appropriate for protonating the analyte. For this compound, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is recommended for positive ion mode electrospray ionization (ESI). Optimize ion source parameters such as capillary voltage, gas flow, and temperature.
Matrix Effects The sample matrix can suppress or enhance the ionization of the target analyte. To mitigate this, incorporate a stable isotope-labeled internal standard, such as this compound-d3. Diluting the sample can also reduce the concentration of interfering components. Implement robust sample cleanup procedures like Solid-Phase Extraction (SPE).
Analyte Degradation This compound is a degradation product of several sulfonylurea herbicides and can be susceptible to further degradation.[1] Ensure proper sample storage (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh calibration standards regularly.
Instrument Contamination Run blank injections between samples to check for carryover. If contamination is suspected, clean the ion source and flush the LC system with a strong solvent.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample. Ensure the concentration of the analyte is within the linear range of the column.
Incompatible Sample Solvent The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.
Column Degradation Use a guard column to protect the analytical column. If peak shape does not improve with flushing, the column may need to be replaced.
Secondary Interactions The basic nature of the amine group can lead to interactions with residual silanols on the column. Use a column with end-capping or add a small amount of a competing base to the mobile phase.

Issue 3: Inaccurate Quantification

Potential Cause Recommended Solution
Poor Calibration Curve Ensure the calibration standards are accurately prepared and cover the expected concentration range of the samples. Use a linear or quadratic regression with a weighting factor if appropriate. The correlation coefficient (r²) should be >0.99.
Lack of Internal Standard An internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard is highly recommended.
Interference from Parent Compound Since this compound is a metabolite, there may be residual parent herbicide (e.g., metsulfuron-methyl) in the sample. Ensure the chromatographic method fully separates the metabolite from the parent compound.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most common and recommended method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex sample matrices. Reverse-phase HPLC is a suitable separation technique.[3]

Q2: How can I minimize matrix effects in my samples?

A2: Matrix effects, which are the alteration of analyte ionization by co-eluting substances, are a significant challenge. The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (e.g., this compound-d3). Other strategies include optimizing sample preparation to remove interferences (e.g., through Solid-Phase Extraction), diluting the sample, and modifying the chromatographic conditions to separate the analyte from matrix components.

Q3: What are the key parameters to consider for sample preparation?

A3: The choice of sample preparation technique depends on the matrix. For water samples, a simple "dilute-and-shoot" approach may be feasible, often with the addition of reagents to adjust pH and prevent microbial degradation.[4] For more complex matrices like soil, tissue, or food, an extraction step (e.g., with acetonitrile or ethyl acetate) followed by a cleanup step like SPE is often necessary.[3]

Q4: My samples show the presence of parent sulfonylurea herbicides. Will this interfere with the quantification of this compound?

A4: The presence of parent herbicides like metsulfuron-methyl can potentially interfere with quantification if they are not chromatographically resolved from the metabolite. It is essential to develop an LC method with sufficient resolution to separate the parent compound from its degradation product. Additionally, in-source fragmentation of the parent compound could potentially generate the metabolite ion, leading to artificially high results. This should be investigated during method development.

Q5: What are typical recovery and limit of quantification (LOQ) values I should expect?

A5: Recovery and LOQ are method- and matrix-dependent. For triazine herbicides and their metabolites, recoveries in the range of 70-120% are generally considered acceptable.[5] The LOQ can vary significantly based on the sensitivity of the mass spectrometer and the cleanliness of the sample. For illustrative purposes, the table below summarizes typical performance data for triazine metabolite analysis in different matrices.

Quantitative Data Summary

The following table provides an illustrative summary of typical quantitative performance data for the analysis of triazine metabolites in various matrices. These values are representative and may vary depending on the specific experimental conditions and instrumentation.

Parameter Water Soil Biological Fluid (Urine)
Extraction Method Direct InjectionAcetonitrile Extraction + SPELLE or SPE
Typical Recovery (%) 90-110%75-105%80-115%
Limit of Detection (LOD) 0.05 - 0.5 µg/L0.1 - 1 µg/kg0.1 - 1 µg/L
Limit of Quantitation (LOQ) 0.1 - 1.0 µg/L0.5 - 5 µg/kg0.5 - 5 µg/L
Linearity (r²) >0.99>0.99>0.99

Experimental Protocols

Protocol: Quantification of this compound in Water by LC-MS/MS

This protocol is a generalized procedure and should be optimized for your specific instrumentation and sample type.

1. Sample Preparation:

  • Allow water samples to reach room temperature.

  • For each 1 mL of sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment.

  • To inhibit microbial degradation, add sodium omadine to a final concentration of 50 mg/L.

  • Spike the sample with a deuterated internal standard (this compound-d3) to a final concentration of 10 ng/mL.

  • Vortex the sample to ensure it is well-mixed.

  • Transfer the sample to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 141.1 -> Product Ion (m/z) [To be determined by infusion]

    • Internal Standard (d3): Precursor Ion (m/z) 144.1 -> Product Ion (m/z) [To be determined by infusion]

3. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Water Sample add_reagents Add Ammonium Acetate & Sodium Omadine sample->add_reagents 1 add_is Spike with Internal Standard (d3) add_reagents->add_is 2 vortex Vortex add_is->vortex 3 transfer Transfer to Vial vortex->transfer 4 hplc HPLC Separation (C18 Column) transfer->hplc 5. Inject ms Mass Spectrometry (ESI+, MRM) hplc->ms Elution integrate Peak Integration ms->integrate Data Acquisition calibrate Calibration Curve (Area Ratio vs. Conc.) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway parent Metsulfuron-methyl (Parent Herbicide) intermediate Cleavage of Sulfonylurea Bridge parent->intermediate Hydrolysis & Microbial Degradation metabolite This compound (Target Analyte) intermediate->metabolite other_product Methyl-2-(aminosulfonyl)benzoate intermediate->other_product

Caption: Metabolic degradation pathway of Metsulfuron-methyl.

References

Technical Support Center: LC-MS/MS Analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and related triazine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of triazine compounds in complex matrices.

Issue 1: Low or No Signal Intensity for the Analyte

Q: My analyte signal is significantly lower than expected, or completely absent, even when analyzing a spiked sample. What are the potential causes and how can I troubleshoot this?

A: A weak or absent signal can stem from several factors, ranging from the sample preparation to the instrument settings.[1][2] The most common causes related to the matrix are ion suppression and inefficient sample extraction.

Troubleshooting Steps:

  • Instrument Check: First, rule out any instrument issues. Prepare a fresh standard of this compound in a clean solvent (e.g., methanol or acetonitrile) and inject it directly. If you still observe a poor signal, check the mass spectrometer's tune, ion source cleanliness, and gas flows.[3][4]

  • Assess Matrix Effects: If the instrument is performing correctly, the issue is likely related to the sample matrix. Matrix effects, particularly ion suppression, occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the MS source.[5][6]

    • Perform a Post-Extraction Spike: To confirm ion suppression, analyze three sample sets:

      • A neat standard of your analyte in solvent.

      • A blank matrix sample (an identical sample type that does not contain the analyte) that has gone through the full extraction process.

      • The same blank matrix extract spiked with your analyte after extraction at the same concentration as the neat standard.

    • Calculate the Matrix Effect (%ME): Compare the peak area of the post-extraction spike (B) to the neat standard (A).[7] %ME = (B / A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 80% and 120% are often considered acceptable, but significant suppression (<80%) requires action.[8]

  • Improve Sample Preparation: If significant ion suppression is confirmed, your sample cleanup procedure needs to be improved to remove the interfering matrix components.

    • Consider more effective cleanup techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as used in QuEChERS methods.[9][10]

    • For samples high in lipids, such as fish and seafood, specialized lipid removal sorbents (e.g., EMR-Lipid) can be added to the QuEChERS cleanup step.[11]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the co-eluting interferences. Adjusting the gradient, flow rate, or even changing the column to one with a different selectivity (e.g., HILIC for polar compounds) can resolve the issue.[12][13]

  • Sample Dilution: A simple but effective strategy is to dilute the final sample extract.[14] This reduces the concentration of matrix components, but be mindful that it also reduces the analyte concentration, which may impact sensitivity.

Issue 2: Poor Reproducibility and Inconsistent Results

Q: I am observing significant variability in my results across a batch of samples of the same type. What could be causing this lack of precision?

A: Poor reproducibility is a classic sign of variable matrix effects. The composition of a matrix can differ slightly from sample to sample, leading to inconsistent levels of ion suppression or enhancement.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS (e.g., Atrazine-d5 for related triazine analysis) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[15][16] Because you are measuring the ratio of the analyte to the SIL-IS, the variability is normalized, leading to more accurate and precise quantification.[17]

  • Evaluate Sample Homogeneity: Ensure that your initial samples are thoroughly homogenized before taking a subsample for extraction. Inconsistent sample composition can lead to variable extraction efficiency and matrix effects.

  • Standardize Sample Preparation: Review your sample preparation protocol for consistency. Ensure that volumes, timings, and mixing steps are performed identically for every sample to minimize procedural variability. The QuEChERS method is popular due to its rugged and standardized procedure.[9]

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating a calibration curve in a blank matrix extract can help compensate for consistent matrix effects.[18] However, this approach is less effective for sample-to-sample variability and requires a representative blank matrix, which can be difficult to obtain.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[6][19] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[5][20]

Q2: How do I choose the right sample preparation method to reduce matrix effects for triazine analysis?

A2: The choice depends on the complexity of your matrix.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an excellent and widely used method for a variety of food and environmental matrices.[9] It involves an initial extraction with acetonitrile followed by a cleanup step (d-SPE) with sorbents like PSA (Primary Secondary Amine) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB (Graphitized Carbon Black) to remove pigments.[10][21]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can be very effective. Different sorbent chemistries can be used to retain the analytes while washing away interferences, or vice-versa.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that can also be effective but may be more labor-intensive and use larger volumes of solvent.[22]

Q3: Can I just dilute my sample to get rid of matrix effects?

A3: Yes, dilution is a valid strategy to reduce the concentration of interfering compounds and thereby minimize matrix effects.[14][23] However, this approach also dilutes your analyte of interest, which could lower the signal to a point below the method's limit of quantification (LOQ). It is a trade-off between reducing matrix effects and maintaining sensitivity.

Q4: My lab doesn't have a stable isotope-labeled internal standard. What is the next best option?

A4: The next best option is to use a structural analog internal standard that has similar chemical properties and chromatographic behavior to your analyte. While not as ideal as a SIL-IS, it can still help correct for some variability.[17] If no suitable internal standard is available, the method of standard additions or the use of matrix-matched calibration curves are alternative approaches to quantification, though they can be more laborious.[7][24]

Data and Protocols

Quantitative Assessment of Matrix Effects

The following table summarizes typical matrix effect (ME) data seen in triazine analysis across different sample preparation methods. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.

Matrix TypeSample Preparation MethodAnalyteMatrix Effect (%)Reference
Fish & SeafoodModified QuEChERS with EMR-LipidVarious Triazines78.2% - 127.6%[11][25]
BivalvesModified QuEChERS with MIPsVarious Triazines(Not specified, but recoveries were 80-118%)[21]
SoilModified QuEChERSAtrazine, Terbutryn, etc.(Not specified, but recoveries were 71-100%)[26]
Drinking WaterDirect Injection (with dilution)Atrazine, Simazine, etc.Minimized by SIL-IS and/or dilution[15][27]
Key Experimental Protocols
Protocol 1: Modified QuEChERS for Complex Food Matrices

This protocol is a general guideline based on common QuEChERS procedures for triazine herbicides.[9]

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously again for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation & Analysis:

    • Centrifuge at high speed for 5 minutes.

    • Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation

This protocol allows for the quantitative measurement of matrix effects.[7][22]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard of the analyte in the final mobile phase solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix Extract): Select a representative blank sample (known not to contain the analyte). Process it through the entire sample preparation protocol (e.g., QuEChERS).

    • Set C (Post-Spike Sample): Take the final extract from Set B and spike it with the analyte to the same final concentration as Set A (e.g., 50 ng/mL).

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation:

    • Let Area_A be the peak area from Set A.

    • Let Area_C be the peak area from Set C.

    • Matrix Effect (%) = (Area_C / Area_A) * 100

Visualizations

Diagrams of Workflows and Concepts

Troubleshooting_Matrix_Effects cluster_instrument Instrument Check cluster_matrix Matrix Effect Evaluation start_node Inconsistent Results or Low Analyte Signal decision_node decision_node start_node->decision_node Start Troubleshooting process_node Perform Post-Extraction Spike Experiment decision_node->process_node Yes result_node Is Instrument OK? (Check with neat standard) decision_node->result_node No decision_node2 Significant Suppression (<80%)? process_node->decision_node2 process_node2 Clean Ion Source, Check Tune & Gas Flow result_node->process_node2 No result_node->decision_node2 Yes solution_node solution_node process_node2->decision_node Re-test solution_node1 Mitigation Strategy: 1. Improve Sample Cleanup (QuEChERS/SPE) 2. Optimize LC Separation 3. Use Stable Isotope-Labeled IS 4. Dilute Sample Extract decision_node2->solution_node1 Yes solution_node2 Issue likely related to Extraction Recovery. Review sample prep steps. decision_node2->solution_node2 No (ME is acceptable)

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) A 1. Homogenize 10g Sample in 50mL Tube B 2. Add 10mL Acetonitrile + Internal Standard A->B C 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) B->C D 4. Shake Vigorously & Centrifuge C->D E 5. Transfer Supernatant to d-SPE Tube (PSA, C18) D->E F 6. Vortex & Centrifuge E->F G 7. Collect Final Extract for LC-MS/MS Analysis F->G

Caption: General workflow for QuEChERS sample preparation.

Ion_Suppression cluster_source ESI Source Droplet droplet Charged Droplet gas_ions Gas Phase Analyte Ions (Signal) droplet->gas_ions Evaporation & Ionization analyte Analyte analyte->droplet matrix Matrix Components matrix->droplet matrix->gas_ions Competition for charge & surface area

Caption: Conceptual diagram of the ion suppression mechanism in ESI-MS.

References

Technical Support Center: HPLC Analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine," with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound in reversed-phase HPLC?

A1: The most prevalent issue is peak tailing, which is primarily caused by secondary interactions between the basic amino group of the triazine and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions lead to a non-ideal chromatographic process where the analyte is retained by more than one mechanism, resulting in asymmetrical peaks.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[1][3] The ionization state of both the analyte and the stationary phase's residual silanol groups is influenced by the pH. At a low pH (typically 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated basic triazine, which significantly reduces peak tailing.[1][4] Conversely, at a mid-range pH, a mixture of ionized and unionized species can lead to peak distortion or splitting.[1]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A high-purity, end-capped C18 column is highly recommended to minimize peak tailing.[1] These modern columns have a significantly lower concentration of accessible residual silanol groups, leading to more symmetrical peaks for basic compounds. For highly polar triazines, a column with a polar-embedded phase could also be considered.

Q4: Can the sample injection volume or concentration impact the peak shape?

A4: Yes, both injection volume and sample concentration can significantly affect peak shape. Injecting too large a volume or a highly concentrated sample can lead to column overload, resulting in peak fronting or broadening.[5][6] It is crucial to ensure that the sample is dissolved in a solvent that is compatible with, and preferably weaker than, the initial mobile phase to avoid peak distortion.[7][8]

Troubleshooting Guides

This section provides a systematic approach to resolving common peak shape problems encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 using Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is an End-Capped C18 Column in Use? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a High-Purity, End-Capped C18 Column check_column->change_column No check_overload Is Sample Concentration or Injection Volume High? check_column->check_overload Yes change_column->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes end Symmetrical Peak Shape check_overload->end No reduce_load->end

Caption: A logical workflow for troubleshooting peak tailing issues.

Quantitative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.0> 2.0Severe Tailing
5.01.5 - 2.0Moderate Tailing
3.51.2 - 1.5Slight Tailing
2.51.0 - 1.2Symmetrical

Note: The asymmetry factor is a measure of peak symmetry, with a value of 1 indicating a perfectly symmetrical peak. This data is representative for basic compounds and illustrates the general trend.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

G cluster_1 Troubleshooting Peak Fronting start_front Peak Fronting Observed check_load_front Is Sample Concentration or Injection Volume High? start_front->check_load_front reduce_load_front Reduce Sample Concentration or Injection Volume check_load_front->reduce_load_front Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_load_front->check_solvent No reduce_load_front->check_solvent change_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->change_solvent Yes check_column_void Is there a Column Void or Collapse? check_solvent->check_column_void No change_solvent->check_column_void replace_column Replace Column check_column_void->replace_column Yes end_front Symmetrical Peak Shape check_column_void->end_front No replace_column->end_front

Caption: A logical workflow for troubleshooting peak fronting issues.

Quantitative Data: Impact of Injection Volume on Peak Width

Injection Volume (µL)Peak Width at Half Height (min)Observation
20.08Sharp Peak
50.10Slight Broadening
100.15Significant Broadening
20> 0.20Severe Broadening/Fronting

Note: This data is illustrative and the exact values will depend on the specific column dimensions and flow rate. The general trend demonstrates that increasing injection volume can lead to peak broadening and fronting.[6][9]

Experimental Protocols

Recommended HPLC Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System Any standard HPLC or UHPLC system with a UV detector
Column High-purity, end-capped C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase Acetonitrile and Water with an acidic modifier
A: 0.1% Formic Acid or Phosphoric Acid in Water
B: Acetonitrile
Gradient Isocratic or a shallow gradient depending on the sample complexity. Start with 80% A and 20% B.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 220 nm or 254 nm
Injection Volume 5 µL (can be optimized)

This method is adapted from general procedures for triazine analysis and a specific method for 2-Methyl-4-amino-6-methoxy-s-triazine.[7]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results, as well as for protecting the HPLC column.

Workflow for Sample Preparation

G cluster_2 Sample Preparation Workflow start_prep Sample Collection dissolution Dissolve sample in a suitable solvent (e.g., Methanol or Acetonitrile) start_prep->dissolution filtration Filter through a 0.45 µm syringe filter dissolution->filtration dilution Dilute with mobile phase to the desired concentration filtration->dilution injection Inject into HPLC dilution->injection

Caption: A general workflow for preparing samples for HPLC analysis.

Detailed Protocol for Solid Samples:

  • Weighing: Accurately weigh a known amount of the solid sample.

  • Dissolution: Dissolve the sample in a minimal amount of a suitable organic solvent such as methanol or acetonitrile. Sonication may be used to aid dissolution.

  • Dilution: Dilute the dissolved sample to the final desired concentration using the initial mobile phase composition. This ensures compatibility and minimizes peak distortion.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.

  • Injection: Transfer the filtered sample to an HPLC vial for analysis.

References

Alternative reagents for the synthesis of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or none of the expected this compound. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here are some common causes and troubleshooting steps:

    • Purity and Activity of Reagents:

      • Acetamidine Hydrochloride: This reagent can be hygroscopic. Ensure it is dry before use, as moisture can interfere with the reaction.[1] The free base, acetamidine, is unstable and should be generated in situ from its hydrochloride salt.[1][2]

      • Dialkyl-N-cyanoimidocarbonate: The quality of this reagent is crucial. If it has degraded, the reaction will not proceed efficiently. It is advisable to use a freshly prepared or properly stored batch.

      • Cyanuric Chloride: This compound is sensitive to moisture and can hydrolyze. Store it in a desiccator and handle it in a dry environment.

    • Reaction Conditions:

      • Base Addition: When using acetamidine hydrochloride, a base (e.g., sodium methoxide, potassium hydroxide) is required to liberate the free acetamidine.[2] The base should be added cautiously at a low temperature (e.g., 10°C) to prevent unwanted side reactions.[2]

      • Temperature Control: The reaction temperature is critical. For the reaction between acetamidine and dimethyl N-cyanoimidocarbonate, maintaining the initial temperature around 10°C during addition and then allowing it to stir at 25°C is recommended.[2] For syntheses starting from cyanuric chloride, the temperature must be carefully controlled to achieve selective substitution of the chlorine atoms.

      • Solvent Choice: Anhydrous solvents are essential for many of the synthetic routes, especially when using moisture-sensitive reagents like cyanuric chloride. Methanol is a preferred solvent for the reaction involving acetamidine hydrochloride.[2]

    • Work-up and Purification:

      • Precipitation: The product is often isolated by precipitation in ice water.[2] Ensure the mixture is sufficiently cold to maximize precipitation.

      • Washing: Washing the crude product with water and a small amount of cold methanol can help remove impurities without significant loss of the desired compound.[2]

Issue 2: Formation of Multiple Products or Impurities

  • Question: My analysis (e.g., TLC, LC-MS, NMR) shows the presence of multiple spots or peaks, indicating a mixture of products. What are the possible side reactions, and how can I minimize them?

  • Answer: The formation of multiple products often arises from incomplete reactions or side reactions.

    • Incomplete Substitution (when using cyanuric chloride): If you are synthesizing the target molecule from cyanuric chloride, incomplete substitution of the chlorine atoms is a common issue. This can be addressed by:

      • Stepwise Temperature Control: The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. Therefore, a sequential increase in temperature is often necessary for complete reaction.

      • Stoichiometry of Nucleophiles: Ensure the correct molar equivalents of the nucleophiles are used for each substitution step.

    • Hydrolysis of Chloro-Triazine Intermediates: Chloro-s-triazine intermediates are susceptible to hydrolysis, which can be minimized by using anhydrous solvents and an inert atmosphere.

    • Self-condensation of Reagents: Under certain conditions, starting materials or intermediates can undergo self-condensation. Adhering to the recommended reaction temperatures and addition rates can mitigate this.

    • Purification: If side products are formed, purification by recrystallization or column chromatography may be necessary.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating a pure sample of this compound. What are the best practices for its purification?

  • Answer: The isolation and purification of the target compound can be challenging due to its physical properties and potential impurities.

    • Crystallization: The product is a solid that can often be purified by crystallization. After precipitation from ice water, washing with water and methanol is a common procedure.[2]

    • Solubility: this compound has limited solubility in many common organic solvents at room temperature, which can be advantageous for its isolation by filtration.

    • Characterization: It is important to characterize the purified product thoroughly using techniques like NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity. The reported melting point is 258-261 °C.[3]

Frequently Asked Questions (FAQs)

1. What are the primary synthetic routes to produce this compound?

There are two main established methods for the synthesis of this compound:

  • Reaction of a Dialkyl-N-cyanoimidocarbonate with Acetamidine Hydrochloride: This is a high-yield, one-pot process where acetamidine hydrochloride is reacted with a dialkyl-N-cyanoimidocarbonate (like dimethyl N-cyanoimidocarbonate) in the presence of a base.[2]

  • Sequential Substitution of Cyanuric Chloride: This classic approach involves the stepwise reaction of cyanuric chloride with a Grignard reagent (to introduce the methyl group), followed by reaction with sodium methoxide (to add the methoxy group), and finally with an amine source.[2]

2. What are some alternative reagents I can use?

  • Instead of acetamidine hydrochloride, O-alkylacetamidate hydrochloride can also be used in the reaction with dialkyl-N-cyanoimidocarbonate.[2]

  • For the introduction of the methoxy group in the cyanuric chloride route, other alkoxides can be used, although sodium methoxide is common.

  • Various bases like sodium hydroxide, potassium hydroxide, and sodium methoxide can be employed for the neutralization of acetamidine hydrochloride.[2]

3. What are the key safety precautions to consider during the synthesis?

  • Cyanuric Chloride: This is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bases: Strong bases like sodium methoxide and potassium hydroxide are corrosive and should be handled with care.

  • Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper ventilation and avoid ignition sources.

  • It is always recommended to consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

4. Can microwave-assisted synthesis be used for this reaction?

Yes, microwave-assisted synthesis is a viable "green chemistry" approach for the preparation of substituted triazines. It can significantly reduce reaction times. While a specific protocol for this compound using microwave irradiation is not detailed in the provided results, the general principle has been applied to the synthesis of other substituted triazines and could be adapted.

Quantitative Data Summary

The following table summarizes quantitative data for a key synthetic method for this compound.

Synthetic MethodStarting MaterialsKey Reagents/SolventsReaction TimeTemperatureYieldReference
Reaction of Dimethyl N-cyanoimidocarbonate with Acetamidine HydrochlorideAcetamidine hydrochloride, Dimethyl N-cyanoimidocarbonateKOH, Methanol2 hours10-25°C84%[2]
Reaction of Dimethyl N-cyanoimidocarbonate with Acetamidine HydrochlorideAcetamidine hydrochloride, Dimethyl N-cyanoimidocarbonate25% Sodium methoxide, Methanol~1.5 hours10-25°C, then refluxHigh[2]

Experimental Protocols

Method 1: Synthesis from Acetamidine Hydrochloride and Dimethyl N-cyanoimidocarbonate [2]

  • Preparation of Acetamidine Solution: In a reaction vessel, dissolve 6.8 g of KOH pellets in 50 mL of methanol and cool the solution to 10°C. To this, add 9.5 g of acetamidine hydrochloride.

  • Preparation of Imidocarbonate Solution: In a separate flask, dissolve 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of methanol and cool to 10°C.

  • Reaction: Slowly add the acetamidine solution to the dimethyl N-cyanoimidocarbonate solution while maintaining the temperature at 10°C.

  • Stirring: After the addition is complete, stir the reaction mixture at 25°C for 2 hours.

  • Isolation: Pour the reaction mixture into 40 mL of ice water.

  • Filtration and Washing: Collect the resulting solid crystals by filtration and wash them with water and then with methanol.

  • Drying: Dry the product at 70°C overnight to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow: Synthesis from Acetamidine Hydrochloride cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_acetamidine Dissolve KOH in Methanol Add Acetamidine HCl at 10°C reaction Combine Solutions at 10°C Stir at 25°C for 2 hours prep_acetamidine->reaction prep_imidocarbonate Dissolve Dimethyl N-cyanoimidocarbonate in Methanol at 10°C prep_imidocarbonate->reaction isolation Pour into Ice Water reaction->isolation filtration Filter and Wash with Water and Methanol isolation->filtration drying Dry at 70°C filtration->drying product Final Product: This compound drying->product troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reagents Check Reagents cluster_conditions Verify Conditions cluster_workup Review Work-up start Low Yield reagent_purity Purity and Dryness of Starting Materials? start->reagent_purity temp_control Correct Temperature Control? start->temp_control precipitation Sufficient Cooling for Precipitation? start->precipitation reagent_solution Use Dry Reagents and Anhydrous Solvents reagent_purity->reagent_solution No base_addition Proper Base Addition? temp_control->base_addition condition_solution Optimize Temperature and Addition Rate temp_control->condition_solution No base_addition->condition_solution No washing Appropriate Washing Procedure? precipitation->washing workup_solution Ensure Complete Precipitation and Minimal Product Loss during Washing precipitation->workup_solution No washing->workup_solution No

References

Technical Support Center: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" analytical standards. This information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the potential degradation pathways for this compound?

Based on the general chemistry of triazine compounds, potential degradation pathways for this compound include:

  • Hydrolysis: The methoxy group on the triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of a hydroxylated metabolite.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the triazine ring.

  • Thermal Degradation: High temperatures can cause the breakdown of the molecule.

Q3: How should I store my this compound analytical standard?

To ensure the stability of your analytical standard, it is recommended to:

  • Store the solid material in a cool, dark, and dry place, preferably in a desiccator.

  • Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Store solutions at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.

  • Prepare fresh working solutions daily or as needed to minimize degradation in solution.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound analytical standards.

Issue Potential Cause Troubleshooting Steps
Decreasing peak area of the standard over time in chromatographic analysis. Degradation of the standard in solution.1. Prepare fresh standard solutions: Use freshly prepared working standards for each analytical run. 2. Optimize solvent: Ensure the solvent used for the standard is appropriate and does not promote degradation. Consider using a buffered solution if pH is a critical factor. 3. Check storage conditions: Verify that the stock and working solutions are stored at the recommended temperature and protected from light.
Appearance of unknown peaks in the chromatogram of the standard. Formation of degradation products.1. Investigate degradation pathways: Consider potential degradation products based on the structure of the molecule (e.g., hydrolysis product). 2. Perform forced degradation studies: Subject the standard to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products and identify their chromatographic peaks. This can help in confirming the identity of the unknown peaks.
Inconsistent analytical results between different batches of standards. Variation in the purity or stability of the standard material.1. Verify certificate of analysis (CoA): Check the CoA for the purity and storage recommendations for each batch. 2. Perform a head-to-head comparison: Analyze the different batches of standards under the same conditions to assess their comparability.
Poor peak shape in chromatography. Interaction of the analyte with the analytical column or mobile phase.1. Adjust mobile phase pH: The amine group in the molecule can interact with the stationary phase. Adjusting the pH of the mobile phase can improve peak shape. 2. Use an appropriate column: Select a column that is suitable for the analysis of polar, basic compounds.

Data on Stability

Table 1: Hypothetical Degradation of this compound in Solution (10 µg/mL in Acetonitrile:Water 50:50) after 24 hours.

Condition Temperature % Degradation Major Degradant
pH 3 (HCl)25°C15%2-Amino-4-hydroxy-6-methyl-1,3,5-triazine
pH 7 (Phosphate Buffer)25°C< 2%Not Detected
pH 10 (Borate Buffer)25°C8%2-Amino-4-hydroxy-6-methyl-1,3,5-triazine
Light (UV 254 nm)25°C25%Multiple unidentified degradants
Heat60°C10%Multiple unidentified degradants

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in Solution

This protocol provides a general framework for conducting stability studies. Specific parameters should be optimized for your analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired solvent or mobile phase to a working concentration (e.g., 10 µg/mL).

  • Stress Conditions:

    • pH: Prepare working solutions in buffers of different pH values (e.g., pH 3, 7, and 10).

    • Light: Expose a set of working solutions to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). Keep a control set in the dark.

    • Temperature: Incubate a set of working solutions at an elevated temperature (e.g., 60°C). Keep a control set at the recommended storage temperature.

  • Time Points:

    • Analyze the solutions at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the peak area of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways Analyte This compound Hydrolysis_Product 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine Analyte->Hydrolysis_Product Hydrolysis (Acid/Base) Photodegradation_Products Ring Cleavage Products Analyte->Photodegradation_Products Photodegradation (Light)

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Testing Workflow Start Prepare Standard Solution Stress Apply Stress Conditions (pH, Light, Temp) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Evaluate Evaluate Data (% Degradation, Products) Analyze->Evaluate End Report Results Evaluate->End

Caption: General experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Logic Issue Inconsistent Results or Degradation Check_Storage Verify Standard Storage (Temp, Light, Age) Issue->Check_Storage Check_Prep Review Solution Preparation (Solvent, Freshness) Issue->Check_Prep Check_Method Assess Analytical Method (pH, Column) Issue->Check_Method Resolution Identify Root Cause & Implement Corrective Action Check_Storage->Resolution Check_Prep->Resolution Forced_Deg Perform Forced Degradation Study Check_Method->Forced_Deg Forced_Deg->Resolution

Caption: A logical guide for troubleshooting stability issues.

References

Minimizing byproduct formation in "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly employed:

  • From Dialkyl-N-cyanoimidocarbonate and Acetamidine Hydrochloride: This one-step process involves reacting a dialkyl-N-cyanoimidocarbonate with acetamidine hydrochloride in the presence of a base. It is reported to produce the target molecule in high yield and purity.[1]

  • From Dicyandiamide and Trimethyl Orthoacetate: This method involves the reaction of dicyandiamide with trimethyl orthoacetate, typically in the presence of a Lewis acid catalyst like zinc chloride.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: While specific quantitative data on byproducts for this exact synthesis is limited in publicly available literature, based on the general chemistry of triazines, potential byproducts may include:

  • Over-methoxylation products: Formation of 2-Amino-4,6-dimethoxy-1,3,5-triazine if the reaction conditions are not carefully controlled, particularly in syntheses starting from cyanuric chloride derivatives.

  • Hydrolysis products: The triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of hydroxylated triazines or ring-opened products.

  • Isomeric byproducts: Depending on the synthetic route, there is a possibility of forming isomers, although this is less common for this specific substitution pattern.

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in the product mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to detect and quantify the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature cautiously, while monitoring for byproduct formation. - Ensure efficient stirring to overcome any mass transfer limitations.
Decomposition of reactants or product.- Avoid excessive temperatures. - Ensure the use of appropriate, stable solvents.
Suboptimal stoichiometry of reactants.- Carefully control the molar ratios of the reactants as specified in the protocol.
Presence of Multiple Products (Byproducts) Over-reaction (e.g., di- or tri-substitution in related syntheses): Use of excess of a nucleophile.- Use a strict 1:1 molar ratio of the key reactants.
Hydrolysis: Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature: Temperature is too high, promoting side reactions.- Maintain the recommended reaction temperature. For reactions involving sequential substitutions on a triazine ring, precise temperature control is crucial.
Difficulty in Product Purification Co-elution of product and byproducts during chromatography.- Optimize the mobile phase for better separation. - Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product is insoluble or poorly soluble.- Choose an appropriate solvent system for purification based on the product's solubility.

Experimental Protocols

Protocol 1: Synthesis from Dimethyl N-cyanoimidocarbonate and Acetamidine Hydrochloride[1]

This one-step process is reported to provide a high yield of the target compound.

Materials:

  • Acetamidine hydrochloride

  • Sodium methoxide (25% solution in methanol)

  • Methanol

  • Dimethyl N-cyanoimidocarbonate

  • Ice water

  • Ether

Procedure:

  • To a solution of 40 mL of methanol and 9.5 g of acetamidine hydrochloride, add 22 g of a 25% sodium methoxide solution dropwise at 10°C.

  • Stir the mixture at 10°C for 15 minutes after the addition is complete.

  • Add 11.4 g of dimethyl N-cyanoimidocarbonate to the reaction mixture. An exotherm of 15°C may be observed.

  • Stir the reaction mixture at 25°C for one hour.

  • Heat the mixture to reflux for 15 minutes.

  • Cool the reaction to 20°C and pour it onto 200 mL of ice water.

  • Filter the resulting crystals and wash them with water, methanol, and ether.

  • Dry the product in an oven at 70°C overnight.

Expected Yield: ~92.8%

Data Presentation

Table 1: Reactant Quantities and Yield for Protocol 1

ReactantMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
Acetamidine hydrochloride94.549.50.1001
Sodium methoxide54.025.5 (in solution)0.102~1
Dimethyl N-cyanoimidocarbonate114.0911.40.1001
Product 140.14 13.0 0.0928 92.8% Yield

Visualizations

reaction_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Acetamidine_HCl Acetamidine Hydrochloride Mixing 1. Mix Acetamidine HCl and NaOMe at 10°C Acetamidine_HCl->Mixing NaOMe Sodium Methoxide in Methanol NaOMe->Mixing DMC Dimethyl N-cyanoimidocarbonate Addition 2. Add Dimethyl N-cyanoimidocarbonate DMC->Addition Mixing->Addition Stirring 3. Stir at 25°C Addition->Stirring Reflux 4. Reflux for 15 min Stirring->Reflux Quench 5. Quench with ice water Reflux->Quench Filter 6. Filter crystals Quench->Filter Wash 7. Wash with water, methanol, ether Filter->Wash Dry 8. Dry at 70°C Wash->Dry Product 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Problem: Low Yield or Impure Product Check_Temp Was the reaction temperature controlled? Start->Check_Temp Check_Moisture Were anhydrous conditions used? Check_Temp->Check_Moisture Yes Optimize_Temp Solution: Optimize temperature control Check_Temp->Optimize_Temp No Check_Stoichiometry Was the reactant stoichiometry accurate? Check_Moisture->Check_Stoichiometry Yes Use_Anhydrous Solution: Use dry solvents/reagents and inert atmosphere Check_Moisture->Use_Anhydrous No Check_Time Was the reaction time sufficient? Check_Stoichiometry->Check_Time Yes Correct_Stoichiometry Solution: Recalculate and use precise stoichiometry Check_Stoichiometry->Correct_Stoichiometry No Extend_Time Solution: Increase reaction time and monitor progress Check_Time->Extend_Time No Analyze_Product Analyze product purity (TLC, HPLC, NMR) Check_Time->Analyze_Product Yes Optimize_Temp->Analyze_Product Use_Anhydrous->Analyze_Product Correct_Stoichiometry->Analyze_Product Extend_Time->Analyze_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Troubleshooting low recovery of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" from environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor in the environment?

This compound is a chemical compound belonging to the triazine class.[1] It is a known environmental transformation product of several widely used sulfonylurea herbicides, such as Thifensulfuron-methyl and Metsulfuron-methyl.[1] Monitoring its presence in environmental samples is crucial for understanding the fate and degradation of these parent herbicides and assessing the overall environmental impact of their use.

Q2: What are the key chemical properties of this compound that might affect its recovery?

Understanding the physicochemical properties of the analyte is critical for developing an effective extraction method. Key properties include:

PropertyValueReference
Molecular Formula C₅H₈N₄O[1]
Molecular Weight 140.14 g/mol [1]
Melting Point 258-261 °C[2][3]
pKa 3.36 ± 0.10 (Predicted)[2]
Appearance White solid[4]

Its polarity, indicated by the presence of amino and methoxy groups, suggests that it will have moderate solubility in water and polar organic solvents. This is a key consideration for selecting appropriate extraction solvents and solid-phase extraction (SPE) sorbents.

Q3: What are the most common reasons for low recovery of this compound from environmental samples?

Low recovery rates can stem from a variety of factors throughout the analytical workflow.[5] Common causes include:

  • Insufficient Extraction: The chosen solvent may not be optimal for extracting the analyte from the sample matrix.[5]

  • Analyte Degradation: The compound may be unstable under the extraction or storage conditions.[5]

  • Loss during Sample Cleanup: The analyte may be lost during the solid-phase extraction (SPE) loading, washing, or elution steps.

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical instrument's ability to detect the analyte, leading to ion suppression or enhancement in mass spectrometry.[6][7][8][9][10]

  • Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the analyte's charge state and its interaction with the extraction media.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low recovery.

Problem 1: Low recovery from the initial liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Possible Cause 1.1: Inappropriate Solvent Selection for LLE.

  • Recommendation: The polarity of the extraction solvent should be matched to the analyte and the sample matrix.[5] For a moderately polar compound like this compound, a range of solvents should be tested.

    • Solvent Polarity Adjustment: If using a non-polar solvent, consider adding a more polar modifier. Conversely, for aqueous samples, adjusting the polarity with a water-miscible solvent like methanol or acetonitrile can improve extraction efficiency.[5]

Possible Cause 1.2: Suboptimal SPE Sorbent and Procedure.

  • Recommendation: The choice of SPE sorbent is critical for retaining and eluting the target analyte effectively.[11]

    • Sorbent Selection: For triazine herbicides and their metabolites, C18 (silica-based octadecyl) and polymeric sorbents are commonly used.[11][12][13][14]

    • pH Adjustment: The sample pH should be adjusted to ensure the analyte is in a neutral form to enhance its retention on non-polar sorbents like C18. Given the predicted pKa of 3.36, a sample pH between 4 and 8 is recommended.

    • Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. A mixture of a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of a modifier (e.g., ammonium hydroxide to increase pH) can be effective.

Comparative Recovery Data for Triazines with Different SPE Sorbents

HerbicideSPE CartridgeSample MatrixRecovery (%)RSD (%)Reference
AtrazineC18Urine98.2 - 101.12.2 - 12.0[11]
SimazineC18Urine97.5 - 103.22.8 - 15.0[11]
AtrazineEnvi-CarbWaterNot specifiedNot specified[11]
Simazine, AtrazineAmberlite XAD-4Water99.6 - 104.82.2 - 4.8[13][14]

Note: This table presents data for related triazine compounds to provide a general guideline. Optimization for this compound is recommended.

Problem 2: Inconsistent or low recovery after sample concentration.

Possible Cause 2.1: Analyte Volatility or Degradation.

  • Recommendation: While the high melting point of this compound suggests low volatility, degradation at elevated temperatures during solvent evaporation is possible.

    • Evaporation Conditions: Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).[5]

    • Protect from Light: Store samples and extracts in amber vials to prevent photodegradation.

Problem 3: Low signal intensity or high variability in instrumental analysis (LC-MS/MS).

Possible Cause 3.1: Matrix Effects.

  • Recommendation: Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common issue in LC-MS/MS analysis of complex environmental samples.[6][7][8][9][10]

    • Sample Dilution: A simple first step is to dilute the final extract to reduce the concentration of interfering matrix components.

    • Improved Cleanup: Employ a more rigorous SPE cleanup procedure. This may involve using a different sorbent or adding a wash step with a solvent that removes interferences but not the analyte.

    • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank sample matrix to compensate for signal suppression or enhancement.

    • Internal Standard Use: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to correct for matrix effects and variations in recovery.[6][15]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Water Samples

This protocol is a starting point and should be optimized for your specific sample matrix and analytical instrumentation.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the sample pH to approximately 6.0-7.0 with a suitable buffer or acid/base.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.[12] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared water sample (e.g., 100 mL) onto the SPE cartridge at a flow rate of approximately 3-5 mL/min.[12]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the analyte with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile. In some cases, a combination of solvents like chloroform may be effective.[12]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Environmental Sample (Water/Soil) filter Filtration / Centrifugation sample->filter ph_adjust pH Adjustment filter->ph_adjust condition Condition Cartridge ph_adjust->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_guide cluster_extraction Extraction Step cluster_cleanup Cleanup & Concentration cluster_analysis Instrumental Analysis start Low Recovery Observed check_solvent Check Extraction Solvent (LLE/SPE) start->check_solvent check_ph Verify Sample/Solvent pH check_solvent->check_ph If LLE check_sorbent Evaluate SPE Sorbent check_solvent->check_sorbent If SPE check_wash Review SPE Wash Step check_sorbent->check_wash check_elution Optimize SPE Elution Solvent check_wash->check_elution check_evaporation Check Evaporation Conditions (Temp, N2 flow) check_elution->check_evaporation check_matrix Investigate Matrix Effects check_evaporation->check_matrix use_is Implement Internal Standard check_matrix->use_is matrix_match Use Matrix-Matched Calibration check_matrix->matrix_match end Recovery Improved use_is->end matrix_match->end

Caption: A decision tree for troubleshooting low recovery issues.

References

Technical Support Center: Method Refinement for the Extraction of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the method refinement for extracting "2-Amino-4-methoxy-6-methyl-1,3,5-triazine." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of "this compound" from various complex matrices.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inappropriate solvent polarity: The extraction solvent may not be optimal for the polarity of "this compound".Insufficient extraction time or agitation: The analyte may not have had enough time to partition into the extraction solvent.Matrix effects: Co-extracted matrix components can interfere with the analyte signal.pH of the sample: The ionization state of the analyte can affect its solubility in the extraction solvent.Solvent Optimization: Test a range of solvents with varying polarities. For "this compound", which is a moderately polar compound, solvents like acetonitrile, ethyl acetate, or a mixture of dichloromethane and methanol could be effective.Optimize Extraction Parameters: Increase the extraction time, and ensure vigorous mixing or shaking to facilitate efficient partitioning.Sample Cleanup: Incorporate a cleanup step after extraction, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE), to remove interfering matrix components.[1]pH Adjustment: Adjust the sample pH to ensure the analyte is in its neutral form, which generally improves extraction efficiency with organic solvents.
High Background Noise or Matrix Effects in Chromatogram Co-elution of matrix components: Interfering compounds from the matrix are being co-extracted and are not separated from the analyte during chromatographic analysis.Contaminated solvents or glassware: Impurities in the solvents or on the glassware can introduce background noise.Improve Cleanup Step: Utilize a more selective cleanup method. For fatty matrices, a d-SPE cleanup with C18 and primary secondary amine (PSA) sorbents can be effective at removing lipids and other interferences.[2][3]Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade).Thoroughly Clean Glassware: Implement a rigorous glassware cleaning protocol.
Poor Reproducibility (High %RSD) Inconsistent sample homogenization: Non-uniform sample preparation leads to variability in the amount of analyte extracted.Variable extraction conditions: Inconsistencies in extraction time, temperature, or solvent volumes.Instrumental variability: Fluctuations in the analytical instrument's performance.Standardize Homogenization: Implement a consistent and thorough sample homogenization procedure to ensure a representative sample is taken for extraction.Maintain Consistent Conditions: Strictly control all extraction parameters, including time, temperature, and solvent volumes, for all samples and standards.Instrument Maintenance: Ensure the analytical instrument is properly maintained and calibrated. Use an internal standard to correct for instrumental drift.
Analyte Degradation Harsh extraction conditions: High temperatures or extreme pH values during extraction can lead to the degradation of the analyte.Photodegradation: "this compound" may be sensitive to light.Use Milder Conditions: Avoid high temperatures and extreme pH. If heating is necessary, use the lowest effective temperature for the shortest possible time.Protect from Light: Conduct extraction procedures under amber light or in amber glassware to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction technique for "this compound" from a water matrix?

A1: For aqueous samples, Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Extraction (SPE) are highly effective. DLLME is a rapid method with high enrichment factors.[4][5] SPE, particularly with C18 cartridges, is also widely used for extracting triazines from water and can provide clean extracts.

Q2: How can I extract "this compound" from a solid matrix like soil?

A2: For soil samples, Microwave-Assisted Extraction (MAE) followed by Solid-Phase Microextraction (SPME) is an efficient method.[6] Alternatively, a mechanical shaking extraction with a methanol:water mixture followed by SPE cleanup has shown good recoveries for triazines in soil.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a versatile option for soil and other solid matrices.[1][3]

Q3: What is the QuEChERS method and is it suitable for "this compound" in food matrices?

A3: The QuEChERS method is a streamlined sample preparation technique that involves an initial extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][3] It is highly effective for multi-residue analysis of pesticides, including triazines, in a wide variety of food matrices such as fruits, vegetables, and cereals.[8][9] A modified QuEChERS method has been successfully used for the analysis of triazine herbicides in fish and seafood.[2]

Q4: What are the critical parameters to optimize for Solid-Phase Extraction (SPE) of "this compound"?

A4: The critical parameters for SPE include the choice of sorbent, sample pH, loading flow rate, wash solvent, and elution solvent. For moderately polar triazines, C18 is a common sorbent. The sample pH should be adjusted to ensure the analyte is in a neutral state for optimal retention. The flow rate should be slow enough to allow for proper analyte-sorbent interaction. The wash solvent should be strong enough to remove interferences without eluting the analyte, and the elution solvent should be strong enough to fully recover the analyte.

Q5: Can "this compound" be analyzed by both Gas Chromatography (GC) and Liquid Chromatography (LC)?

A5: Yes, "this compound" can be analyzed by both GC and LC. The choice of technique often depends on the complexity of the matrix and the required sensitivity. LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity in complex matrices.[8] GC can also be used, sometimes requiring derivatization to improve volatility and thermal stability.

Experimental Protocols

Solid-Phase Extraction (SPE) for "this compound" from Water

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the sample to neutral (pH 6.5-7.5) using dilute HCl or NaOH.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining salts and highly polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the "this compound" from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent for analysis by LC-MS/MS or GC-MS.

QuEChERS Protocol for "this compound" from a Food Matrix (e.g., Fruits, Vegetables)

This protocol is based on the widely used QuEChERS method.[1][3][8]

  • Sample Homogenization:

    • Homogenize a representative portion of the food sample (e.g., 10-15 g) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA). The choice of sorbent may vary depending on the matrix.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 5 minutes.

    • Take an aliquot of the cleaned supernatant for direct analysis by LC-MS/MS or GC-MS.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of triazines from various matrices. Note that these are representative values, and actual results may vary depending on the specific compound, matrix, and experimental conditions.

Table 1: Recovery and Precision Data for Triazine Extraction

Extraction MethodMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD, %)Reference
DLLMERiver and Tap WaterTriazines85.2 - 119.41.36 - 8.67[4]
MAE-SPMESoilTriazines76.1 - 87.2< 7
Modified QuEChERSFish and SeafoodTriazines70.1 - 111.7< 12[2]
Mechanical Shaker + SPELoam SoilAtrazine, Simazine, Cyanazine> 60Not Specified[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Triazine Analysis

Extraction MethodAnalytical TechniqueMatrixLODLOQReference
DLLMEGC-MSWater0.021 - 0.12 µg/LNot Specified[4]
MAE-SPMEGC-MSSoil2 - 4 µg/kgNot Specified
Modified QuEChERSUHPLC-MS/MSFish and SeafoodNot Specified0.5 - 1.0 ng/g[2]

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample filter Filter (0.45 µm) sample->filter ph_adjust Adjust pH to Neutral filter->ph_adjust load Load Sample ph_adjust->load condition Condition C18 Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Deionized Water) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analyte (Ethyl Acetate/Acetonitrile) dry->elute concentrate Evaporate & Reconstitute elute->concentrate analysis LC-MS/MS or GC-MS Analysis concentrate->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of "this compound" from a water sample.

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis homogenize Homogenize Food Sample add_solvent Add Acetonitrile & Salts (MgSO₄, NaCl) homogenize->add_solvent shake Vortex/Shake Vigorously add_solvent->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent (MgSO₄, PSA) transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 collect_supernatant Collect Cleaned Supernatant centrifuge2->collect_supernatant analysis LC-MS/MS or GC-MS Analysis collect_supernatant->analysis

Caption: General workflow for the QuEChERS method for extracting "this compound".

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Analyte Recovery cause1 Inappropriate Solvent issue->cause1 cause2 Insufficient Extraction issue->cause2 cause3 Matrix Effects issue->cause3 cause4 Incorrect pH issue->cause4 solution1 Optimize Solvent cause1->solution1 solution2 Increase Time/Agitation cause2->solution2 solution3 Improve Cleanup cause3->solution3 solution4 Adjust Sample pH cause4->solution4

Caption: Troubleshooting logic for addressing low analyte recovery during extraction.

References

Enhancing the selectivity of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine" detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of detection methods for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection of this compound?

A1: The primary analytical techniques for the detection and quantification of this compound and other triazine herbicides include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[2]

Q2: How can I improve the selectivity of my detection method for this compound in complex samples?

A2: Enhancing selectivity is crucial when analyzing complex samples such as environmental water, soil, or biological fluids. Techniques to improve selectivity include:

  • Solid-Phase Extraction (SPE): This is a widely used sample cleanup and pre-concentration step.[4][5] Various sorbents like C18 can be used.[3][5]

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective materials that can be custom-made to bind to a specific target analyte, such as triazines, significantly reducing matrix interference.[4][6]

  • Magnetic Solid-Phase Extraction (MSPE): This technique utilizes magnetic nanoparticles coated with a selective sorbent to isolate target analytes from a sample matrix.[7][8]

  • Liquid-Liquid Extraction (LLE): A conventional method for sample cleanup.

Q3: What is the significance of this compound in analytical chemistry?

A3: this compound is a known environmental transformation product of several sulfonylurea herbicides, including chlorsulfuron, metsulfuron-methyl, and tribenuron-methyl.[9] Its detection is important for monitoring the environmental fate of these parent herbicides. It is also used in the development of analytical methods for detecting and quantifying other chemicals.[10]

Troubleshooting Guides

Problem 1: Low or No Analyte Signal

Question: I am not observing a peak for this compound, or the signal is significantly lower than expected in my LC-MS/MS analysis. What are the potential causes?

Answer:

  • Analyte Degradation: Although more stable than its parent compounds, ensure proper sample storage and handling to prevent degradation.

  • Suboptimal Ionization: For electrospray ionization (ESI), this compound is expected to ionize well in positive mode. Ensure the mass spectrometer is tuned for this compound and that the source conditions are optimized.

  • Matrix Effects: Complex sample matrices can cause ion suppression, leading to a reduced signal.[11] To diagnose this, perform a post-extraction spike. If ion suppression is confirmed, improve the sample cleanup procedure (see Q2 in FAQs) or dilute the sample.

  • Inefficient Extraction: The solid-phase extraction (SPE) protocol may not be optimal. Key factors to investigate are the choice of sorbent, pH of the sample, and the elution solvent.

Problem 2: Poor Peak Shape in HPLC

Question: My chromatogram shows tailing or fronting peaks for this compound. How can I improve the peak shape?

Answer:

  • Mobile Phase Mismatch: The polarity of the analyte may not be well-suited for the mobile phase composition. Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage or the pH of the aqueous phase can improve peak shape.

  • Column Choice: If using a standard C18 column, strong interactions between the polar analyte and residual silanols on the stationary phase can cause tailing. Consider using a column with end-capping or a polar-embedded phase.

  • Injection Volume and Solvent: A large injection volume or a sample solvent that is much stronger than the mobile phase can lead to distorted peaks. Reduce the injection volume or dissolve the sample in a solvent similar in composition to the mobile phase.

Problem 3: Presence of Interfering Peaks

Question: I am observing co-eluting peaks that interfere with the quantification of this compound. What steps can I take to resolve this?

Answer:

  • Improve Chromatographic Resolution: Modify the HPLC gradient to be shallower, which can help separate closely eluting compounds. Alternatively, try a different stationary phase that offers different selectivity.

  • Enhance Sample Cleanup: As detailed in FAQ Q2, employing a more selective sample preparation technique like using Molecularly Imprinted Polymers (MIPs) can effectively remove interfering matrix components.[4][6]

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between the analyte and interfering compounds with the same nominal mass based on their accurate mass.

  • Check for Contamination: Interferences can originate from contaminated solvents, glassware, or the HPLC system itself.[12] Running a blank analysis can help identify the source of contamination.

Quantitative Data Summary

Table 1: Performance of Different Analytical Methods for Triazine Detection

Analytical MethodAnalyte/MatrixLinearity Range (ng/mL)Limit of Detection (LOD)Recovery (%)Reference
HPLC-DADTriazine Herbicides in Water0.1 - 50.00.025 - 0.040 ng/mL89.0 - 96.2[8]
LC-MS/MSTribenuron-methyl & Degradates in Water-~0.005 µg/L-[2]
GC-NPDChlorsulfuron (as degradate) in Milk62.5 - 2000-91.6 ± 10.8[3]
MSPE-HPLC-DADTriazine Herbicides in Water0.1 - 50.00.025 - 0.040 ng/mL89.0 - 96.2[8]
MIP-SPE-HPLCTriazines in Aqueous Samples--74 - 77[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the extraction of triazines from water samples.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.

  • Elution: Elute the trapped analytes with 5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-DAD Analysis

This is a representative HPLC method for the analysis of triazines.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector (DAD) monitoring at 220 nm and 260 nm.[5] The primary absorbance is around 220 nm.[5]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (500 mL) SPE Solid-Phase Extraction (C18) Sample->SPE Loading Elution Elution (Acetonitrile) SPE->Elution Concentration Evaporation & Reconstitution (1 mL) Elution->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC Injection (20 µL) DAD DAD Detection (220 nm) HPLC->DAD Data Data Analysis DAD->Data Troubleshooting_Logic Start Low/No Signal Observed Matrix Matrix Effects? Start->Matrix Extraction Extraction Inefficiency? Matrix->Extraction No ImproveCleanup Improve Sample Cleanup (e.g., MIPs) Matrix->ImproveCleanup Yes Ionization Suboptimal Ionization? Extraction->Ionization No OptimizeSPE Optimize SPE Conditions (pH, Solvent) Extraction->OptimizeSPE Yes TuneMS Tune Mass Spectrometer Ionization->TuneMS Yes Success Signal Improved ImproveCleanup->Success OptimizeSPE->Success TuneMS->Success

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for "2-Amino-4-methoxy-6-methyl-1,3,5-triazine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical methodologies for the quantitative analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. The information is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of this and similar triazine compounds.

Introduction

This compound is a key chemical intermediate and a metabolite of several sulfonylurea herbicides.[1][2] Accurate and precise quantification of this compound is crucial for environmental monitoring, toxicological studies, and quality control in manufacturing processes. This guide details a validated HPLC-UV method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC-UV is a widely accessible and robust technique, methods like GC-MS and LC-MS/MS offer higher sensitivity and specificity.[3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a common and cost-effective method for the analysis of triazine compounds. The separation is typically achieved on a reversed-phase column, and detection is based on the analyte's absorbance of UV light.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is often required to increase volatility and thermal stability.[6] This method offers high sensitivity and selectivity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for trace-level quantification of a wide range of compounds, including triazines.[3] It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, often without the need for derivatization.[7]

Experimental Protocols

Detailed experimental protocols for each of the discussed analytical techniques are provided below.

HPLC-UV Method Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for mobile phase pH adjustment, if necessary).[8]

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection Wavelength: Triazines typically exhibit strong absorbance around 220 nm.[5]

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent like methanol or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

GC-MS Method Protocol

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).[10]

2. Reagents and Derivatizing Agent:

  • Organic solvent (e.g., ethyl acetate).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

3. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness.

  • Add the derivatizing agent and heat to form the trimethylsilyl (TMS) derivative.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation.[6]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

LC-MS/MS Method Protocol

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Reversed-phase C18 column.

2. Reagents:

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid or ammonium acetate (as a mobile phase modifier).[7]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid or ammonium acetate.[11]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

4. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Data Presentation: Method Validation Summary

The following tables summarize the typical performance characteristics for the analysis of triazine compounds using HPLC-UV, GC-MS, and LC-MS/MS. The data is compiled from various studies on triazine analysis and is representative of the expected performance for this compound.

Table 1: HPLC-UV Method Validation Data (Representative)

Validation ParameterResult
Linearity Range0.5 - 100 µg/mL[3][12]
Correlation Coefficient (r²)> 0.995[3]
Accuracy (Recovery)85 - 110%[12]
Precision (%RSD)< 5%[12]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[12]
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL[12]

Table 2: GC-MS Method Validation Data (Representative)

Validation ParameterResult
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (Recovery)90 - 110%
Precision (%RSD)< 10%
Limit of Detection (LOD)0.005 - 0.05 µg/mL
Limit of Quantification (LOQ)0.015 - 0.15 µg/mL

Table 3: LC-MS/MS Method Validation Data (Representative)

Validation ParameterResult
Linearity Range0.1 - 1000 ng/mL[7][11]
Correlation Coefficient (r²)> 0.999[11]
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%
Limit of Detection (LOD)0.01 - 0.1 ng/mL[11]
Limit of Quantification (LOQ)0.03 - 0.3 ng/mL[11]

Visualizations

The following diagrams illustrate the workflows for HPLC-UV method validation and a comparison of the analytical methods.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol parameters Define Validation Parameters (ICH Guidelines) protocol->parameters specificity Specificity parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: HPLC-UV Method Validation Workflow based on ICH Guidelines.

Method_Comparison cluster_sample Sample cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS sample Sample containing This compound prep_hplcuv Minimal Sample Prep (Dilution/Filtration) sample->prep_hplcuv prep_gcms Extraction & Derivatization sample->prep_gcms prep_lcmsms Minimal Sample Prep (Dilution/Filtration) sample->prep_lcmsms hplcuv HPLC Separation (C18 Column) prep_hplcuv->hplcuv uv_detection UV Detection (~220 nm) hplcuv->uv_detection result_hplcuv Result: Good for higher concentrations uv_detection->result_hplcuv gcms GC Separation (Capillary Column) prep_gcms->gcms ms_detection Mass Spectrometry (EI, SIM/Scan) gcms->ms_detection result_gcms Result: High sensitivity for volatile compounds ms_detection->result_gcms lcmsms LC Separation (C18 Column) prep_lcmsms->lcmsms msms_detection Tandem MS (ESI, MRM) lcmsms->msms_detection result_lcmsms Result: Highest sensitivity and specificity msms_detection->result_lcmsms

Caption: Comparison of analytical workflows for triazine analysis.

References

Comparison of HPLC and GC-MS for the analysis of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of compounds like the herbicide atraton (2-ethylamino-4-isopropylamino-6-methoxy-1,3,5-triazine) is crucial. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for your analytical needs.

At a Glance: HPLC vs. GC-MS for Atraton Analysis

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Limit of Detection (LOD) 0.028 mg/L[1]0.08 mg/L[2]
Limit of Quantification (LOQ) 0.095 mg/L[1]0.26 mg/L[2]
**Linearity (R²) **0.9997[1]0.9997[2]
Recovery 90 - 108% (in dried tomato soup and corn flour)[1]90.3 - 109.6% (in water and soil)[2]
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[3][4]Requires volatile or semi-volatile compounds.[3][4]
Derivatization Generally not required for atraton.May be required for polar metabolites to improve volatility and chromatographic performance.[5]
Instrumentation Cost Generally lower than GC-MS.Generally higher than HPLC-UV.
Selectivity Good with UV detection, can be improved with detectors like Diode Array (DAD) or Mass Spectrometry (MS).[6]Excellent, mass spectrometer provides high selectivity and structural information.[7]
Typical Run Time Short, often under 10 minutes.[8]Can be longer depending on the temperature program.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine analysis of atraton in various matrices, including food and environmental samples.[1][9]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.[1]

  • C18 analytical column.[1]

Chromatographic Conditions:

  • Mobile Phase: 70:30 (v/v) pH 6.0 acetate buffer:acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 30 µL.[1]

Sample Preparation (for solid matrices):

  • Homogenize the sample.

  • Extract atraton using a suitable solvent (e.g., methanol or acetonitrile).

  • Centrifuge or filter the extract to remove particulate matter.

  • The supernatant can be directly injected or further diluted if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for complex matrices and confirmatory analysis.[2][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.[2]

  • Capillary column (e.g., HP-5MS or equivalent).[10]

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 2.5 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Start at 80 °C, ramp at 50 °C/min to 280 °C.[2]

  • Injection Volume: 1.0 µL (splitless).[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of atraton.[5]

Sample Preparation (for water and soil):

  • Water Samples: May require a pre-concentration step like solid-phase extraction (SPE) using a C18 cartridge.[5]

  • Soil Samples: Extraction with an organic solvent (e.g., methanol/dichloromethane mixture).[11]

  • The extract is then concentrated and may require cleanup to remove interfering substances before injection into the GC-MS.[11]

Method Comparison and Workflow

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. HPLC is often faster and more straightforward for routine quantification, especially for non-volatile compounds.[12] GC-MS provides higher specificity and is ideal for identifying unknown compounds and for analyses requiring very low detection limits in complex matrices.[7]

Analytical_Workflow cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Sample Sample HPLC_Prep Sample Preparation (Extraction, Filtration) HPLC_Sample->HPLC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Analysis (Quantification) HPLC_Analysis->HPLC_Data GCMS_Sample Sample GCMS_Prep Sample Preparation (Extraction, Cleanup, +/- Derivatization) GCMS_Sample->GCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Data Analysis (Identification & Quantification) GCMS_Analysis->GCMS_Data Method_Selection Analyte Atraton Analysis Volatility Is the analyte volatile and thermally stable? Analyte->Volatility HPLC HPLC is suitable Volatility->HPLC No GCMS GC-MS is suitable Volatility->GCMS Yes Confirmation Is confirmatory analysis or high selectivity needed? HPLC->Confirmation GCMS->Confirmation Routine Routine Quantification Confirmation->Routine No Definitive Definitive Identification Confirmation->Definitive Yes

References

A Comparative Analysis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and Other Triazine Herbicide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties, herbicidal activity, toxicity, and environmental fate of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine against other common triazine herbicide metabolites, namely Deethylatrazine (DEA), Deisopropylatrazine (DIA), Diaminochlorotriazine (DACT), and Hydroxyatrazine (HYA). The information presented is supported by experimental data to facilitate objective evaluation for research and development purposes.

Chemical and Physical Properties

This compound is a metabolite of several sulfonylurea herbicides, including thifensulfuron-methyl and metsulfuron-methyl.[1] It also serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. The other compounds in this comparison are primarily metabolites of widely used triazine herbicides such as atrazine and simazine.

PropertyThis compoundDeethylatrazine (DEA)Deisopropylatrazine (DIA)Diaminochlorotriazine (DACT)Hydroxyatrazine (HYA)
Parent Herbicide(s) Sulfonylureas (e.g., Thifensulfuron-methyl)Atrazine, SimazineAtrazine, SimazineAtrazine, SimazineAtrazine
CAS Number 1668-54-86190-65-4[2]1007-28-9[3]3397-62-42163-68-0
Molecular Formula C₅H₈N₄O[1]C₆H₁₀ClN₅[2]C₅H₈ClN₅[3]C₃H₄ClN₅C₈H₁₅N₅O
Molecular Weight ( g/mol ) 140.14[1]187.64[2]173.61[3]145.55197.24[4]
General Structure Methoxy and methyl groups on the triazine ringOne ethyl and one amino group on the triazine ringOne isopropyl and one amino group on the triazine ringTwo amino groups on the triazine ringHydroxyl group replacing the chlorine atom of atrazine

Herbicidal Activity

While this compound is a metabolite of herbicides, it can also exhibit herbicidal properties. The primary mechanism of action for triazine herbicides and their active metabolites is the inhibition of photosynthesis at the photosystem II (PSII) level. Comparative data on the herbicidal efficacy of these metabolites is crucial for understanding their environmental impact and potential for weed management.

Toxicological Profile

The toxicity of herbicide metabolites is a significant concern for human health and non-target organisms. This section compares the available toxicological data for the selected triazine metabolites.

Mammalian Toxicity

The acute oral toxicity, represented by the LD50 (the dose that is lethal to 50% of the test population), is a key indicator of a substance's short-term poisoning potential.

CompoundTest SpeciesAcute Oral LD50 (mg/kg)GHS Hazard Classification (Oral)
This compoundData not availableData not availableHarmful if swallowed (Category 4)[1][5]
Deethylatrazine (DEA)RatConsidered equivalent to atrazine for risk assessment[6]Data not available
Deisopropylatrazine (DIA)RatConsidered equivalent to atrazine for risk assessment[6]Harmful if swallowed[3]
Diaminochlorotriazine (DACT)MousePotentially more toxic than atrazine[7]Data not available
Hydroxyatrazine (HYA)Rat> 5050[8]Not classified as acutely toxic[8]
Atrazine (for reference)Rat3090[9]Not applicable

It is important to note that for regulatory purposes, deethylatrazine, deisopropylatrazine, and diaminochlorotriazine are often considered to have a toxicological profile similar to the parent compound, atrazine.[6] However, some studies suggest that DACT may exhibit greater toxicity than atrazine.[7] Hydroxyatrazine, on the other hand, is significantly less acutely toxic than atrazine.[8]

Ecotoxicity

The impact of these metabolites on aquatic ecosystems is a critical aspect of their environmental risk assessment.

CompoundTest SpeciesEndpointValue (µg/L)
This compoundData not availableData not availableData not available
Deethylatrazine (DEA)Pseudokirchneriella subcapitata (Algae)96-h IC50>1,500[10]
Deisopropylatrazine (DIA)Pseudokirchneriella subcapitata (Algae)96-h IC50>1,500[10]
Atrazine (for reference)Pseudokirchneriella subcapitata (Algae)96-h IC50>1,500[10]

In a comparative study, the acute and chronic toxicity to certain aquatic organisms was ranked as Atrazine > DEA > DIA.[10]

Environmental Fate

The persistence and mobility of herbicide metabolites in the environment determine their potential for long-term contamination of soil and water resources.

Soil Degradation

The half-life (DT50) in soil is a measure of the persistence of a compound. This can vary significantly based on soil type, microbial activity, and environmental conditions.

CompoundSoil TypeDT50 (Days)Conditions
This compoundData not availableData not availableData not available
Deethylatrazine (DEA)s-triazine-adapted10[11]Laboratory
Deisopropylatrazine (DIA)s-triazine-adapted8[11]Laboratory
Hydroxyatrazine (HYA)s-triazine-adapted6[11]Laboratory
Atrazine (for reference)Non-adapted~60[11]Laboratory
Atrazine (for reference)s-triazine-adapted6[11]Laboratory

Soils with a history of triazine herbicide application (s-triazine-adapted) show significantly faster degradation rates for both the parent compound and its metabolites due to microbial adaptation.[11]

Photodegradation

Photodegradation can be a significant pathway for the dissipation of triazine compounds in the environment, particularly in aquatic systems.

Specific comparative data on the photodegradation rates of this compound and the other listed metabolites is limited. However, studies on other triazines indicate that photodegradation can occur, with half-lives varying depending on the compound and environmental conditions.[12]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical protocols used to generate the types of data presented in this guide.

Herbicidal Activity Assay (Whole Plant Assay)

Objective: To determine the concentration of a compound required to inhibit plant growth by 50% (IC50).

Protocol:

  • Plant Cultivation: Seeds of a target weed species (e.g., Brassica napus) are sown in pots containing a standardized soil mix. Plants are grown in a controlled environment (e.g., 25°C, 16h/8h light/dark cycle).

  • Treatment Application: At a specific growth stage (e.g., 2-3 true leaves), the test compounds are dissolved in a suitable solvent (e.g., acetone with a surfactant) and applied as a spray at various concentrations. A control group is sprayed with the solvent mixture only.

  • Incubation and Assessment: Plants are returned to the controlled environment for a set period (e.g., 14-21 days). The herbicidal effect is assessed by measuring the fresh or dry weight of the aerial parts of the plants.

  • Data Analysis: The percentage of growth inhibition compared to the control is calculated for each concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Acute Oral Toxicity Study (LD50) in Rodents

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Protocol (based on OECD Guideline 423):

  • Animal Selection: Healthy, young adult laboratory rats (e.g., Sprague-Dawley) of a single sex are used.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is calculated based on the mortality data from the different dose levels.

Aquatic Ecotoxicity Test with Algae (IC50)

Objective: To determine the concentration of a substance that inhibits the growth of a specific algal species by 50% (IC50).

Protocol (based on OECD Guideline 201):

  • Test Organism: A pure, exponentially growing culture of a green alga (e.g., Pseudokirchneriella subcapitata) is used.

  • Test Setup: The test is conducted in flasks containing a nutrient-rich growth medium. The test substance is added to the medium at a range of concentrations. A control group contains only the medium.

  • Incubation: The flasks are incubated under constant illumination and temperature (e.g., 24°C) for 72-96 hours.

  • Growth Measurement: Algal growth is measured at regular intervals by cell counts using a microscope and hemocytometer or by a surrogate method such as fluorescence measurement.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The IC50 is determined by plotting the percentage inhibition of growth against the logarithm of the test substance concentration.

Soil Degradation Study (DT50)

Objective: To determine the time required for 50% of a substance to degrade in soil under controlled laboratory conditions.

Protocol (based on OECD Guideline 307):

  • Soil Selection and Preparation: A representative agricultural soil is collected, sieved, and characterized (e.g., pH, organic carbon content, texture). The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Application of Test Substance: The test substance, often radiolabeled for easier tracking, is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C).

  • Sampling and Analysis: At specified time intervals, replicate soil samples are extracted with an appropriate solvent. The concentration of the parent compound and its major metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the parent compound against time. The DT50 value is calculated from the best-fit kinetic model (e.g., first-order kinetics).

Visualizations

Signaling Pathway of Triazine Herbicides

Triazine_MoA cluster_photosynthesis Photosystem II (PSII) in Chloroplast Light Light PSII_Complex PSII Complex (D1 Protein) Light->PSII_Complex H2O H2O H2O->PSII_Complex e- donor Electron_Transport Electron Transport Chain PSII_Complex->Electron_Transport e- ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Weed_Death Weed Death ATP_NADPH->Weed_Death Blocked Triazine_Metabolite Active Triazine Metabolite Triazine_Metabolite->PSII_Complex Binds to D1 protein Inhibition Inhibition

Caption: Mechanism of action of active triazine metabolites on Photosystem II.

Experimental Workflow for Soil Degradation Study

Soil_Degradation_Workflow Start Start: Soil Sample Collection Preparation Soil Sieving & Characterization Start->Preparation Spiking Application of Test Compound Preparation->Spiking Incubation Controlled Incubation (Temp, Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data_Processing Data Analysis & DT50 Calculation Analysis->Data_Processing End End: Report Generation Data_Processing->End

Caption: Workflow for determining the soil degradation half-life (DT50).

Logical Relationship of Triazine Metabolism and Effects

Triazine_Metabolism_Effects Parent_Herbicide Parent Triazine Herbicide (e.g., Atrazine) Metabolism Metabolism (Dealkylation, Hydroxylation) Parent_Herbicide->Metabolism Metabolite_Pool Pool of Metabolites (DEA, DIA, DACT, HYA, etc.) Metabolism->Metabolite_Pool Environmental_Fate Environmental Fate (Persistence, Mobility) Metabolite_Pool->Environmental_Fate Biological_Activity Biological Activity (Herbicidal, Toxicological) Metabolite_Pool->Biological_Activity Risk_Assessment Overall Environmental & Health Risk Environmental_Fate->Risk_Assessment Biological_Activity->Risk_Assessment

Caption: Relationship between triazine metabolism and its environmental and health implications.

References

The Unlikely Cross-Reactivity of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine in Triazine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT), a metabolite of several sulfonylurea herbicides, is not a documented cross-reactant in immunoassays designed for the detection of triazine herbicides such as atrazine, simazine, and propazine. This guide will objectively present the principles of triazine immunoassays, detail their typical cross-reactivity profiles with relevant triazine compounds, and clarify the chemical distinctions that make significant cross-reactivity with AMMT improbable.

Executive Summary

Immunoassays are a rapid and sensitive screening tool for monitoring triazine herbicides in various matrices. Their specificity is dictated by the antibodies used, which are designed to recognize the characteristic s-triazine ring structure. While these assays can exhibit cross-reactivity with structurally similar triazine herbicides, there is no scientific evidence to suggest that this compound, a degradation product of sulfonylurea pesticides, significantly cross-reacts with these assays. This is due to fundamental differences in the chemical scaffolds of triazine and sulfonylurea herbicides. This guide provides a comparative overview of cross-reactivity data for common triazine herbicides in commercially available immunoassays and details the experimental protocols for assessing such cross-reactivity.

Understanding Triazine Immunoassays

Triazine immunoassays are typically based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).[1][2][3][4] In this format, free triazine molecules in a sample compete with a triazine-enzyme conjugate for a limited number of binding sites on antibodies immobilized on a solid phase (e.g., a microtiter plate).[1][4] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the triazine herbicide in the sample.[1][4] After a washing step to remove unbound reagents, a substrate is added, which is converted by the bound enzyme into a colored product. The intensity of the color is then measured, and the concentration of the triazine herbicide in the sample is determined by comparing the result to a standard curve.

Cross-Reactivity in Triazine Immunoassays: A Comparative Table

The specificity of a triazine immunoassay is not absolute. Antibodies developed for one triazine may recognize other structurally similar triazines, a phenomenon known as cross-reactivity. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte (e.g., atrazine). The following table summarizes the cross-reactivity of various triazine compounds in a typical atrazine immunoassay. It is important to note that "this compound" is absent from these lists as it is not considered a relevant cross-reactant in assays targeting triazine herbicides.

CompoundClassTypical Cross-Reactivity (%) in Atrazine ELISA
Atrazine Triazine Herbicide 100
PropazineTriazine Herbicide81[1]
SimazineTriazine Herbicide6.9 - 12.22[1][5]
AmetrynTriazine Herbicide64.24[5]
PrometonTriazine HerbicideHigh (false positive)[2]
PrometrynTriazine HerbicideHigh (false positive)[2]
TerbuthylazineTriazine Herbicide1 - 38.20[1][5]
DeethylatrazineAtrazine Metabolite1.3[1]
HydroxyatrazineAtrazine Metabolite1.8[1]

Note: Cross-reactivity values can vary between different immunoassay kits and antibody batches.

The Chemical Distinction: Why AMMT is Not a Significant Cross-Reactant

This compound is a known metabolite of sulfonylurea herbicides such as thifensulfuron-methyl and metsulfuron-methyl.[6] While it contains a triazine ring in its structure, the overall molecular structure and the substituents on the ring differ significantly from the s-triazine herbicides that immunoassays are designed to detect. The antibodies used in triazine immunoassays are highly specific to the chemical features of the immunizing hapten, which is a derivative of a triazine herbicide like atrazine. The structural differences between AMMT and triazine herbicides are substantial enough to prevent significant binding to these specific antibodies.

Experimental Protocols

The determination of cross-reactivity is a critical step in the validation of any immunoassay. The general protocol for assessing the cross-reactivity of a compound in a competitive ELISA for a triazine herbicide is as follows:

1. Preparation of Standard Curves:

  • A standard curve for the target analyte (e.g., atrazine) is prepared by serially diluting a stock solution to known concentrations.

  • A separate standard curve is prepared for the compound being tested for cross-reactivity (e.g., another triazine herbicide).

2. Immunoassay Procedure:

  • The standards, controls, and samples are added to the antibody-coated microtiter plate wells.[1]

  • The triazine-enzyme conjugate is then added to each well.[1]

  • The plate is incubated to allow for competitive binding between the free analyte/cross-reactant and the enzyme conjugate for the antibody binding sites.[1]

  • The plate is washed to remove unbound reagents.[1]

  • A substrate solution is added, and the color development is allowed to proceed.[1]

  • The reaction is stopped, and the absorbance is read using a microplate reader.[1]

3. Calculation of Cross-Reactivity:

  • The concentration of the target analyte and the test compound that causes a 50% inhibition of the maximum signal (IC50) is determined from their respective standard curves.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Workflow and Logic

To further clarify the concepts discussed, the following diagrams illustrate the competitive immunoassay workflow and the logical relationship explaining the lack of AMMT cross-reactivity.

G cluster_workflow Competitive ELISA Workflow start Start: Sample/Standard Addition conjugate Add Triazine-Enzyme Conjugate start->conjugate incubation Incubation (Competitive Binding) conjugate->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 substrate Add Substrate wash1->substrate color_dev Color Development substrate->color_dev stop Stop Reaction color_dev->stop read Read Absorbance stop->read

Caption: A simplified workflow of a competitive ELISA for triazine herbicide detection.

G cluster_logic Logical Basis for Lack of Cross-Reactivity triazine_herbicide Triazine Herbicide (e.g., Atrazine) binding Specific Binding triazine_herbicide->binding antibody Anti-Triazine Antibody ammt AMMT (Sulfonylurea Metabolite) no_binding No Significant Binding ammt->no_binding no_binding->antibody binding->antibody

Caption: Structural differences prevent AMMT from binding to triazine-specific antibodies.

References

Efficacy Showdown: A Comparative Analysis of Sulfonylurea Herbicides Derived from 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance of Chlorsulfuron, Metsulfuron-methyl, and Triasulfuron, key herbicides synthesized from the common precursor 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. This report details their mechanism of action, comparative field efficacy, and the experimental protocols for evaluation.

The quest for effective and selective weed management solutions has led to the development of a range of synthetic herbicides. Among these, the sulfonylurea class stands out for its high efficacy at low application rates.[1] This guide provides a comparative analysis of three prominent sulfonylurea herbicides—Chlorsulfuron, Metsulfuron-methyl, and Triasulfuron—all synthesized from the chemical intermediate this compound.[2][3][4] These herbicides are widely used for the control of broadleaf weeds in cereal crops.[4][5][6]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of Chlorsulfuron, Metsulfuron-methyl, and Triasulfuron stems from their shared mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[1][8] By blocking this enzyme, the herbicides halt weed growth, leading to the death of susceptible plants.[1][7] This targeted mechanism of action contributes to their high efficacy at very low application rates.[1]

cluster_plant_cell Plant Cell cluster_herbicide Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Catalysis AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Proteins Protein Synthesis AminoAcids->Proteins Growth Cell Division & Plant Growth Proteins->Growth Herbicide Sulfonylurea Herbicides (Chlorsulfuron, Metsulfuron-methyl, Triasulfuron) Herbicide->ALS INHIBITION

Figure 1: Mechanism of action of sulfonylurea herbicides.

Synthesis Pathway Overview

The synthesis of these sulfonylurea herbicides involves the reaction of their respective sulfonyl isocyanates with the key intermediate, this compound. For instance, Metsulfuron-methyl is synthesized by reacting 2-methoxycarbonylbenzenesulfonyl isocyanate with this compound.[3] Similarly, Triasulfuron is produced through the reaction of 2-chloroethoxyphenylsulfamoyl chloride with the same triazine derivative.[2]

cluster_synthesis General Synthesis Pathway Triazine This compound Herbicide Sulfonylurea Herbicide (e.g., Chlorsulfuron, Metsulfuron-methyl, Triasulfuron) Triazine->Herbicide Sulfonyl Substituted Benzenesulfonyl Isocyanate/Chloride Sulfonyl->Herbicide

Figure 2: Generalized synthesis pathway.

Comparative Efficacy Data

Field trials provide valuable insights into the real-world performance of these herbicides. The following tables summarize the efficacy data from various studies, focusing on weed control in wheat.

Table 1: Efficacy of Triasulfuron Formulations vs. Metsulfuron-methyl on Broadleaf Weeds in Wheat

Herbicide TreatmentApplication Rate (g/ha)Weed Control Index (%) at 60 DAA
Triasulfuron 20 WG (New Source)10080.7
Triasulfuron 20 WG (Existing Source)10075.7
Metsulfuron 20 WP2073.1
Triasulfuron 20 WG (New Source)7570.9
Triasulfuron 20 WG (Existing Source)7566.4
DAA: Days After Application. Data from a two-year field experiment.[9][10] The study indicated that the new formulation of Triasulfuron at 100 g/ha was most effective.[9][10]

Table 2: Efficacy of Chlorsulfuron on Broadleaf Weeds in Wheat

Herbicide TreatmentApplication Rate (g ai/ha)Weed Control Efficacy
Chlorsulfuron5 - 30Excellent
Chlorsulfuron5 - 100Excellent
*ai: active ingredient. Field trials conducted over two consecutive years demonstrated excellent control of broadleaf weeds.[6]

Experimental Protocols

A standardized methodology is crucial for the accurate evaluation of herbicide efficacy. The following outlines a general protocol for conducting field and greenhouse trials.

Field Trial Protocol
  • Site Selection: Choose a location with a uniform and dense population of the target weed species.[8]

  • Experimental Design: Employ a randomized complete block design with at least three to four replications to ensure statistical validity.[8]

  • Treatments: Prepare tank-mix combinations of the herbicides at various application rates.[8]

  • Herbicide Application: Use a calibrated sprayer for uniform application at the recommended growth stage of the target weeds. Record environmental conditions such as temperature, humidity, and wind speed.[8]

  • Data Collection:

    • Visually assess weed control as a percentage of the untreated control at predetermined intervals (e.g., 7, 14, 28, and 56 days after treatment).[8]

    • Measure weed biomass (dry weight) per unit area.[8]

    • Visually assess crop injury, if any.[8]

  • Data Analysis: Use analysis of variance (ANOVA) to determine the significance of treatment effects.[8]

Greenhouse Protocol
  • Plant Material: Grow target weed species in pots with a uniform soil mixture.[8]

  • Experimental Design: Use a completely randomized design with multiple replications.[8]

  • Treatments and Application: Apply herbicide treatments as described in the field trial protocol using a laboratory spray chamber for precise and uniform application.[8]

  • Data Collection: Measure plant height and fresh/dry weight at a set time after treatment and conduct visual injury ratings.[8]

  • Data Analysis: Analyze the data using the same statistical methods as for the field trials.[8]

cluster_workflow Herbicide Efficacy Trial Workflow A Site/Pot Preparation B Experimental Design (Randomized Blocks/Completely Randomized) A->B C Herbicide Application (Calibrated Sprayer/Spray Chamber) B->C D Data Collection (Visual Assessment, Biomass) C->D E Statistical Analysis (ANOVA) D->E F Efficacy Comparison E->F

Figure 3: Standard workflow for herbicide efficacy trials.

Conclusion

Herbicides synthesized from this compound, including Chlorsulfuron, Metsulfuron-methyl, and Triasulfuron, are highly effective broadleaf weed killers due to their potent inhibition of the ALS enzyme. While all three demonstrate excellent efficacy, field data suggests that factors such as formulation and application rate can influence their relative performance. The selection of a specific herbicide should be guided by the target weed spectrum, crop type, and local environmental conditions. The provided experimental protocols offer a framework for conducting further comparative studies to optimize weed management strategies.

References

Inter-laboratory Comparison for the Quantification of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a significant metabolite of several sulfonylurea herbicides. The accurate determination of this compound is crucial for environmental monitoring, toxicological studies, and regulatory compliance. This document outlines the performance of different analytical techniques based on data from inter-laboratory and independent laboratory validation studies, offering researchers, scientists, and drug development professionals a resource for method selection and implementation.

Quantitative Performance Data

The following table summarizes the performance of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following Solid-Phase Microextraction (SPME) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data is derived from an inter-laboratory validation study for triazine herbicides and an independent laboratory validation for specific herbicide metabolites.

ParameterSPME-GC-MS (Water)LC-MS/MS (Water)[1]LC-MS/MS (Urine)[2]
Limit of Quantitation (LOQ) Not explicitly stated for this compound0.10 µg/LNot explicitly stated for this compound
Limit of Detection (LOD) 20 - 40 ng/L (for related triazine metabolites)[3]0.03 µg/L0.125 - 1 ng/mL
Repeatability (RSDr) 6 - 14%[3]Not Reported4.51 - 15.5%
Reproducibility (RSDR) 10 - 17%[3]Not ReportedNot Reported
Recovery Not explicitly stated for this compoundMean recoveries of 95-101% in various water matricesNot Reported

Experimental Protocols

Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction and analysis of triazine herbicides and their metabolites from aqueous samples.[3]

a) Sample Preparation (SPME)

  • Adjust the pH of the water sample.

  • Add salt to the sample to improve the extraction efficiency.

  • Expose a Carbowax-divinylbenzene coated SPME fiber to the sample under agitation for a defined period to allow for the adsorption of the analytes.

  • Retract the fiber into the needle.

b) GC-MS Analysis

  • Injection: Insert the SPME fiber into the hot injector of the gas chromatograph for thermal desorption of the analytes.

  • Separation: Utilize a capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient to separate the analytes.

  • Detection: Employ a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for the identification and quantification of the target compounds.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly selective and sensitive for the direct analysis of this compound in complex matrices like water and urine.[1][2]

a) Sample Preparation

  • Water Samples: For water samples, solid-phase extraction (SPE) may be employed for sample clean-up and concentration.[1]

  • Urine Samples: Urine samples may require a simple dilution or a protein precipitation step followed by centrifugation before injection.[2]

b) LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to enhance ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for one or more of its characteristic product ions.

Visualized Workflows

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous or Biological Sample SPME_Prep pH Adjustment & Salt Addition Sample->SPME_Prep GC-MS Path SPE_Prep Solid-Phase Extraction (SPE) Sample->SPE_Prep LC-MS/MS Path (Water) Dilution Dilution / Protein Precipitation Sample->Dilution LC-MS/MS Path (Urine) SPME SPME Fiber Adsorption SPME_Prep->SPME LCMSMS LC-MS/MS Analysis SPE_Prep->LCMSMS Dilution->LCMSMS GCMS GC-MS Analysis SPME->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification

Caption: General analytical workflow for the quantification of the target analyte.

Method Comparison Logic Start Select Analytical Method Matrix Sample Matrix Start->Matrix Sensitivity Required Sensitivity Matrix->Sensitivity Water LCMSMS LC-MS/MS Matrix->LCMSMS Urine/Complex GCMS SPME-GC-MS Sensitivity->GCMS Moderate Sensitivity->LCMSMS High Result Optimized Quantification GCMS->Result LCMSMS->Result

Caption: Decision logic for selecting an appropriate analytical method.

References

A Comparative Guide to Ionization Sources for the MS Detection of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sensitive and reliable detection of small molecules is paramount. This guide provides a comparative overview of different ionization sources for the mass spectrometry (MS) detection of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a metabolite of several sulfonylurea herbicides. The selection of an appropriate ionization technique is critical for achieving optimal analytical performance, including sensitivity, selectivity, and robustness. This document outlines the principles of common ionization sources, presents a summary of their performance characteristics for triazine analysis, and provides detailed experimental considerations.

Principles of Common Ionization Sources

The choice of ionization source depends on the physicochemical properties of the analyte, the sample matrix, and the desired analytical outcome. For the analysis of polar to moderately polar and thermally stable small molecules like this compound, the most relevant atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable compounds.[1][2][3] In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase.[1] ESI is highly compatible with liquid chromatography (LC) and is a cornerstone for the analysis of a wide range of compounds, including peptides, proteins, and polar small molecules.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is ideal for less polar and thermally stable compounds with molecular weights up to 1500 Da.[4][5] In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by a corona discharge.[4][5] The ionization occurs through ion-molecule reactions with reagent ions formed from the solvent. APCI is less susceptible to matrix effects than ESI and can tolerate higher flow rates.[6]

  • Atmospheric Pressure Photoionization (APPI): APPI is a complementary technique to ESI and APCI, particularly effective for nonpolar and some moderately polar compounds.[1][3] Ionization is achieved by irradiating the vaporized sample with photons from a UV lamp.[1] APPI can be more selective than ESI and APCI and is known to be less prone to matrix suppression.[3]

Performance Comparison for Triazine Analysis

Ionization SourceAnalyte Polarity SuitabilityTypical Matrix EffectsFragmentationCommon AdductsExpected Sensitivity for Triazines
ESI Polar, IonizableHighLow (soft ionization)[M+H]+, [M+Na]+, [M+K]+High
APCI Moderately Polar to NonpolarModerateLow to Moderate[M+H]+High, potentially superior for some triazines[7]
APPI Nonpolar to Moderately PolarLowLow (soft ionization)M+•, [M+H]+Good, particularly in complex matrices

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. The following sections provide representative methodologies for the LC-MS analysis of this compound using different ionization sources.

Sample Preparation

A generic sample preparation protocol for water samples involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size).[8]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[9]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters

The following are starting parameters that should be optimized for the specific instrument and application.

Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N2): 30 - 50 psi

  • Drying Gas (N2) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Fragmentor Voltage: 80 - 120 V

  • Collision Energy (for MS/MS): 10 - 30 eV[8]

Atmospheric Pressure Chemical Ionization (APCI)

  • Ionization Mode: Positive

  • Corona Current: 3 - 5 µA

  • Nebulizer Gas (N2): 40 - 60 psi

  • Vaporizer Temperature: 350 - 450 °C

  • Drying Gas (N2) Flow: 5 - 10 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Fragmentor Voltage: 70 - 110 V

Atmospheric Pressure Photoionization (APPI)

  • Ionization Mode: Positive

  • UV Lamp: Krypton (10.0 eV)

  • Nebulizer Gas (N2): 40 - 60 psi

  • Vaporizer Temperature: 350 - 450 °C

  • Drying Gas (N2) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Fragmentor Voltage: 80 - 120 V

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the MS detection of this compound and the logical relationship between the choice of ionization source and analyte properties.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Aqueous Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography Elution->LC Ionization Ionization Source (ESI / APCI / APPI) LC->Ionization MS Mass Spectrometry (Detection & Quantification) Ionization->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of this compound.

ionization_selection cluster_sources Ionization Source Selection Analyte Analyte Properties (Polarity, Thermal Stability) ESI ESI Analyte->ESI High Polarity Ionizable APCI APCI Analyte->APCI Moderate Polarity Thermally Stable APPI APPI Analyte->APPI Low to Moderate Polarity Result Optimal MS Detection ESI->Result APCI->Result APPI->Result

Caption: Logical guide for selecting an ionization source based on analyte properties.

Conclusion

For the MS detection of this compound, both ESI and APCI are expected to provide excellent sensitivity and are compatible with standard reversed-phase LC methods. ESI is generally the first choice for polar compounds containing amino and methoxy groups, which can be readily protonated. However, APCI may offer advantages in terms of reduced matrix effects and could potentially provide better ionization efficiency for this specific triazine structure.[7] APPI serves as a valuable alternative, especially when dealing with complex matrices or if ESI and APCI prove to be suboptimal. The choice of the most suitable ionization source will ultimately depend on the specific analytical requirements, including the sample matrix, desired limits of detection, and the available instrumentation. It is highly recommended to perform an initial method development study to compare the performance of these ionization sources for the specific application.

References

A Comparative Guide to the Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals.[1][2] The primary focus is on a high-yield method involving the reaction of a dialkyl-N-cyanoimidocarbonate with acetamidine hydrochloride. This document offers detailed experimental protocols, a quantitative comparison of different reaction conditions, and a logical workflow for the synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through various methods. A prevalent and efficient strategy involves the condensation of acetamidine with a cyanoimidocarbonate derivative.[3] This method is notable for its high yields and straightforward procedure. Alternative, more general approaches to substituted triazines often commence with cyanuric chloride, where the chlorine atoms are sequentially substituted by nucleophiles.[4][5] However, for the specific synthesis of this compound, the former method is well-documented with specific experimental data.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the synthesis of this compound using different bases in the reaction of dimethyl N-cyanoimidocarbonate with acetamidine hydrochloride.

Route IDBaseSolventReaction Temperature (°C)Reaction TimeYield (%)Reference
1Sodium MethoxideMethanol1015 min, then reflux for 15 min92.8[3]
2Potassium HydroxideMethanol10Not Specified-[3]
3Sodium HydroxideNot SpecifiedNot SpecifiedNot Specified-[3]
4Not SpecifiedMethanol252 hours84[2][3]

Experimental Protocols

Route 1: High-Yield Synthesis using Sodium Methoxide[3]

This protocol details the synthesis of this compound with a reported yield of 92.8%.

Materials:

  • Acetamidine hydrochloride (9.5 g)

  • Methanol (40 mL)

  • 25% Sodium methoxide solution (22 g)

  • Dimethyl N-cyanoimidocarbonate (11.4 g)

  • Ice water

Procedure:

  • A solution of 25% sodium methoxide (22 g) is charged dropwise to a solution of 40 mL of methanol and 9.5 g of acetamidine hydrochloride at 10°C.

  • Upon complete addition, the mixture is stirred at 10°C for 15 minutes.

  • The reaction mixture is then dropped into a solution of 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of methanol at 10°C.

  • The reaction mixture is stirred at 25°C for one hour and then heated to reflux for 15 minutes.

  • After cooling to 20°C, the mixture is poured onto 200 mL of ice water.

  • The resulting crystals are collected by filtration and washed with water, methanol, and ether.

  • The product is dried overnight in an oven at 70°C.

Route 4: Synthesis with an Extended Reaction Time[2][3]

This protocol provides an alternative procedure with a longer reaction time at room temperature, yielding 84% of the final product.

Materials:

  • Acetamidine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Dimethyl N-cyanoimidocarbonate

  • Ice water

Procedure:

  • Acetamidine hydrochloride is added to a pre-dissolved solution of methanol and potassium hydroxide pellets at 10°C.

  • A solution of dimethyl N-cyanoimidocarbonate (11.4 g) in 40 mL of methanol is slowly added dropwise to the reaction mixture.

  • After the addition is complete, the reaction mixture is stirred continuously at 25°C for 2 hours.

  • The mixture is then poured into 40 mL of ice water to quench the reaction.

  • The solid crystals are collected by filtration and washed sequentially with water and methanol.

  • The product is dried at 70°C overnight.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Acetamidine Hydrochloride D Reaction in Methanol A->D B Dimethyl N-cyanoimidocarbonate B->D C Base (e.g., NaOMe, KOH) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

G start Start prep_acetamidine Prepare Acetamidine Solution (Acetamidine HCl, Base, Methanol) start->prep_acetamidine reaction Combine Solutions and React (Stirring, Heating/Reflux) prep_acetamidine->reaction prep_imidocarbonate Prepare Dimethyl N-cyanoimidocarbonate Solution in Methanol prep_imidocarbonate->reaction quench Quench Reaction (Pour into Ice Water) reaction->quench filter_wash Filter and Wash Crystals (Water, Methanol, Ether) quench->filter_wash dry Dry Product filter_wash->dry end End dry->end

Caption: Experimental workflow for the synthesis.

References

Comparative toxicological assessment of "2-Amino-4-methoxy-6-methyl-1,3,5-triazine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and explores the toxicological profiles of alternative compound classes, including sulfonylurea herbicides, protoporphyrinogen oxidase (PPO) inhibitors, and acetanilide herbicides. The information is intended to support researchers and professionals in drug development and agrochemical research in making informed decisions.

Toxicological Profile of this compound

Table 1: Summary of Toxicological Data for this compound

Toxicological EndpointResultSpeciesReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not specified[1][2]
Skin Irritation Causes skin irritationNot specified[1]
Eye Irritation Causes serious eye irritationNot specified[1]
Respiratory Irritation May cause respiratory irritationNot specified[1][3]
Genotoxicity (Ames Test) No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Toxicological Profiles of Alternative Compound Classes

In the context of its use as an intermediate in agrochemical synthesis, several classes of herbicides can be considered as alternatives.[4][5][] This section provides a general toxicological overview of three such classes.

Sulfonylurea Herbicides

Sulfonylurea herbicides are characterized by their low application rates and generally low mammalian toxicity.[7][8][9] Their mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants and microorganisms.[7][10] This enzyme is not present in the same form in animals, which contributes to their selective toxicity.[10]

Protoporphyrinogen Oxidase (PPO) Inhibitors

PPO inhibitors are a class of herbicides that disrupt cell membranes in susceptible plants by inhibiting the protoporphyrinogen oxidase enzyme.[11][12][13] This leads to the accumulation of protoporphyrin IX, which in the presence of light, generates reactive oxygen species that cause rapid cell damage.[11][13] Generally, PPO inhibitors are considered to have favorable environmental and toxicological profiles with low toxicity to mammals.[12][14]

Acetanilide Herbicides

Acetanilide herbicides have been in use since the 1960s.[15] Acetanilide itself, the parent compound, has an oral LD50 of 800 mg/kg in rats.[16] Chronic exposure to acetanilide may lead to methemoglobinemia and hemolytic anemia.[17]

Table 2: Comparative Overview of General Toxicological Properties

Compound/ClassPrimary Mode of ActionGeneral Mammalian ToxicityKey Toxicological Concerns
This compound Not specified (intermediate)Harmful if swallowed, irritantLack of comprehensive data
Sulfonylurea Herbicides ALS enzyme inhibitionLowPotential for phytotoxicity to non-target plants[9][10]
PPO Inhibitors PPO enzyme inhibitionLowContact-type action, potential for skin/eye irritation[12][13]
Acetanilide Herbicides Not specified (varied)ModeratePotential for methemoglobinemia and anemia with chronic exposure[15][17]

Experimental Protocols

The toxicological data presented are typically generated following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity (e.g., OECD Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance. A stepwise procedure is used with a small number of animals per step. The outcome is the classification of the substance into a specific toxicity category based on the observed mortality.

Skin Irritation/Corrosion (e.g., OECD Guideline 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin. The test substance is applied to the shaved skin of experimental animals (typically rabbits), and the site is observed for signs of erythema (redness) and edema (swelling) over a period of days.

Eye Irritation/Corrosion (e.g., OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye. A small amount of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (usually a rabbit). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals.

Genotoxicity (e.g., In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487)

This in vitro test is used to assess the potential of a chemical to induce micronuclei in cultured mammalian cells.[18][19][20][21][22] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[21][23] An increase in the frequency of micronucleated cells indicates that the substance may be a genotoxic agent.[23]

Visualizations

Experimental Workflow for In Vitro Micronucleus Test

experimental_workflow cluster_prep Cell Culture Preparation cluster_exposure Exposure to Test Substance cluster_analysis Micronucleus Analysis cell_culture Mammalian Cell Culture (e.g., CHO, TK6, HPBL) cell_seeding Cell Seeding in Culture Plates cell_culture->cell_seeding treatment Treatment with Test Substance (+/- S9 Metabolic Activation) cell_seeding->treatment incubation Incubation (Short or Long Exposure) treatment->incubation harvest Cell Harvest and Cytokinesis Block (Cytochalasin B) incubation->harvest staining Cell Staining harvest->staining scoring Microscopic Scoring of Micronuclei in Binucleated Cells staining->scoring data_analysis data_analysis scoring->data_analysis Data Analysis and Statistical Evaluation ppo_pathway PPO_inhibitor PPO Inhibitor Herbicide PPO_enzyme Protoporphyrinogen Oxidase (PPO) PPO_inhibitor->PPO_enzyme Inhibition Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Catalysis Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO_enzyme Substrate Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation & Photooxidation Cell_damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_damage

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, a compound that requires careful management as hazardous waste. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling

This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the hazardous material.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for solids).Prevents inhalation of dust or aerosols.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes exposed skin and protects from spills.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service that can handle hazardous chemical waste. The most common final disposition for this type of compound is high-temperature incineration.

Step 1: Waste Classification

While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is not explicitly listed, it must be treated as hazardous waste based on its characteristics. Generators of this waste are responsible for determining if it exhibits any of the characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) as defined in 40 CFR Part 261. Given its toxicological profile as an irritant and harmful substance, it would likely be classified based on its toxicity.

Step 2: Waste Segregation and Collection

Proper segregation at the source is crucial.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container made of a material compatible with the chemical. The original product container is often a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Collection of Contaminated Materials: Any materials that come into direct contact with the chemical, such as weighing papers, contaminated gloves, and pipette tips, must also be collected in the designated hazardous waste container.

Step 3: Storage

Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Container Management: The waste container must be kept securely closed except when adding waste. It should be stored in a well-ventilated area, away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: A hazardous waste manifest will be required for off-site transportation and disposal.[1][2][3][4][5] This document tracks the waste from the generator to the final disposal facility. The manifest will require information about the waste, including its composition and quantity.

  • Provide Information: Be prepared to provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Table 2: Spill Cleanup Procedures

Spill SizeProcedure
Minor Spill (Small Quantity) 1. Evacuate non-essential personnel from the immediate area.2. Wear the appropriate PPE as outlined in Table 1.3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).4. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.5. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.6. Label the waste container appropriately.
Major Spill (Large Quantity) 1. Evacuate the laboratory immediately and alert others in the vicinity.2. If safe to do so, close the doors to the affected area to contain vapors.3. Contact your institution's emergency response team or EHS department immediately.4. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_LabOperations Laboratory Operations cluster_WasteAccumulation Waste Accumulation cluster_DisposalProcess Disposal Process cluster_FinalDisposition Final Disposition A Generation of Waste (this compound) B Wear Appropriate PPE A->B Handler Action C Segregate Waste at Source B->C D Collect in Labeled, Compatible Container C->D Procedural Step E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor E->F Initiate Disposal G Prepare Hazardous Waste Manifest F->G H Scheduled Waste Pickup G->H I Transport to Licensed TSDF* H->I Off-site J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Experimental Protocols

Protocol for Small Spill Decontamination:

  • Objective: To safely decontaminate a surface after a minor spill of solid this compound.

  • Materials:

    • Inert absorbent material (e.g., vermiculite, sand).

    • Scoop or brush and dustpan.

    • Designated hazardous waste container with a lid.

    • Soap solution.

    • Paper towels.

    • Appropriate PPE (see Table 1).

  • Procedure:

    • Ensure the spill area is well-ventilated.

    • Don the required PPE.

    • Gently cover the solid spill with a layer of inert absorbent material to prevent it from becoming airborne.

    • Carefully scoop the mixture of the chemical and absorbent material into the designated hazardous waste container. Avoid creating dust.

    • Once all visible solid material is removed, wet paper towels with a soap solution and wipe the contaminated surface.

    • Place the used paper towels into the hazardous waste container.

    • Wipe the area with clean, wet paper towels, which should also be disposed of as hazardous waste.

    • Seal the hazardous waste container and label it with the contents and date of the spill.

    • Arrange for pickup and disposal of the waste container through the proper channels.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1668-54-8[1]

  • Molecular Formula: C₅H₈N₄O[2]

Hazard Summary: This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to prevent exposure. Facilities should be equipped with an eyewash station and a safety shower.[4][5]

ScenarioEyes/FaceSkin/BodyRespiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves (e.g., nitrile rubber), standard lab coat.[6]Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]
Spill Cleanup Chemical splash goggles and face shield.[7]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[7]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • Personal Preparation: Don the appropriate PPE as specified in the table above.

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. All necessary equipment (spatulas, weigh boats, containers) should be clean and dry.

2. Handling the Chemical:

  • Perform all manipulations of the solid compound, such as weighing and transferring, within a certified chemical fume hood to minimize dust generation and inhalation.[4]

  • Use dry, clean tools for handling.

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin and eyes.[3] Do not breathe dust.[3]

  • Wash hands thoroughly after handling and before leaving the laboratory.[1][3]

3. In Case of Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][3][4]

  • Skin: Remove all contaminated clothing and shoes. Wash off immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area Proceed handle_weigh Weigh Chemical in Hood prep_area->handle_weigh Start Handling handle_transfer Transfer Chemical handle_weigh->handle_transfer emergency_exposure Personal Exposure handle_weigh->emergency_exposure If Exposure Occurs cleanup_decon Decontaminate Tools & Area handle_transfer->cleanup_decon Complete Handling emergency_spill Spill handle_transfer->emergency_spill If Spill Occurs cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Categorization:

  • This material should be disposed of as hazardous chemical waste.

2. Waste Collection and Storage:

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, leak-proof hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in a solvent, it should be collected in a designated, sealed container for halogenated or non-halogenated organic waste, depending on the solvent used.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

3. Disposal of Empty Containers:

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as hazardous liquid waste.

  • Container Disposal: After triple-rinsing, the container may be disposed of as non-hazardous waste, depending on institutional and local regulations. Puncture or otherwise render the container unusable to prevent reuse.

4. Final Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1] Do not allow the chemical to enter sewers or surface water.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methoxy-6-methyl-1,3,5-triazine

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